Naphtho[1,8-bc]oxete
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
252-60-8 |
|---|---|
Molecular Formula |
C10H6O |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-oxatricyclo[5.3.1.03,11]undeca-1(10),3,5,7(11),8-pentaene |
InChI |
InChI=1S/C10H6O/c1-3-7-4-2-6-9-10(7)8(5-1)11-9/h1-6H |
InChI Key |
UTLBWQAYGOSDCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)OC3=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
A Theoretical Exploration of Naphtho[1,8-bc]oxete: A Guide to Putative Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphtho[1,8-bc]oxete, a strained tetracyclic ether, represents a novel and theoretically intriguing molecular scaffold. Due to the inherent ring strain arising from the fusion of a four-membered oxete ring onto the rigid peri-naphthalene framework, this compound is predicted to exhibit unique chemical reactivity and spectroscopic properties. This technical guide presents a hypothetical, yet chemically plausible, pathway for the synthesis of this compound, leveraging established photochemical methodologies. Furthermore, predicted characterization data, including 1H and 13C NMR spectroscopy and mass spectrometry, are provided to aid in the potential identification of this elusive molecule. The content herein is intended to serve as a foundational resource for researchers interested in the exploration of strained heterocyclic systems and their potential applications in medicinal chemistry and materials science.
Introduction
The synthesis of strained organic molecules continues to be a frontier in chemical research, often leading to the discovery of novel reactivity and compounds with valuable properties. The fusion of a small, strained ring to a rigid aromatic backbone can impart significant geometric and electronic perturbations. This compound is a prime example of such a system, where the inherent strain of the oxete ring is further exacerbated by its fusion to the peri-positions of a naphthalene core. The close proximity of the 1 and 8 positions of naphthalene is known to induce considerable strain in fused-ring systems.[1][2] While the synthesis and characterization of the parent this compound have not been reported in the peer-reviewed literature, this guide outlines a theoretical framework for its preparation and identification.
Proposed Synthetic Pathway
A plausible synthetic route to this compound is proposed via an intramolecular Paternò-Büchi reaction of a suitably substituted naphthalene precursor. The Paternò-Büchi reaction is a well-established photochemical [2+2] cycloaddition between a carbonyl group and an alkene, yielding an oxetane ring.[3][4][5]
Synthesis of Precursor: 1-acetyl-8-vinylnaphthalene
The synthesis of the key precursor, 1-acetyl-8-vinylnaphthalene, can be envisioned to start from commercially available 1,8-dibromonaphthalene. A selective monolithiation followed by quenching with acetaldehyde would yield 1-(1-hydroxyethyl)-8-bromonaphthalene. Subsequent oxidation to the corresponding acetophenone derivative and a palladium-catalyzed Stille or Suzuki coupling to introduce the vinyl group at the 8-position would furnish the desired precursor.
Intramolecular Photocycloaddition
The crucial step in the proposed synthesis is the intramolecular [2+2] photocycloaddition of 1-acetyl-8-vinylnaphthalene. Irradiation of a dilute solution of the precursor with UV light (e.g., λ > 300 nm) in an inert solvent such as acetonitrile or benzene would be expected to promote the excitation of the carbonyl group, leading to the formation of a diradical intermediate, which can then collapse to form the strained oxete ring of this compound.
Experimental Protocol: Hypothetical Synthesis of this compound
-
Precursor Synthesis:
-
Step 1: Synthesis of 1-(8-bromonaphthalen-1-yl)ethan-1-one: To a solution of 1,8-dibromonaphthalene in anhydrous THF at -78 °C, add n-butyllithium (1.0 eq) dropwise. Stir for 1 hour, then add N,N-dimethylacetamide (1.2 eq). Allow the reaction to warm to room temperature and quench with saturated aqueous NH4Cl. Extract with diethyl ether, dry over MgSO4, and purify by column chromatography.
-
Step 2: Synthesis of 1-acetyl-8-vinylnaphthalene: To a solution of 1-(8-bromonaphthalen-1-yl)ethan-1-one in toluene, add vinyltributyltin (1.1 eq) and Pd(PPh3)4 (0.05 eq). Heat the mixture to reflux for 12 hours. Cool to room temperature, and purify by column chromatography to yield the precursor.
-
-
Photocycloaddition:
-
Prepare a 0.01 M solution of 1-acetyl-8-vinylnaphthalene in deoxygenated acetonitrile in a quartz reaction vessel.
-
Irradiate the solution with a high-pressure mercury lamp equipped with a Pyrex filter (to block wavelengths below 300 nm) at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or GC-MS for the disappearance of the starting material and the appearance of a new, more polar spot.
-
Upon completion, remove the solvent under reduced pressure and attempt to purify the product by flash chromatography at low temperature, as the product is expected to be unstable.
-
Predicted Characterization Data
Due to the absence of experimental data, the following characterization parameters for this compound are predicted based on computational modeling and analysis of analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The strained nature of the this compound skeleton is expected to significantly influence the chemical shifts of the protons and carbons. Predicted NMR data can be obtained using computational methods such as Density Functional Theory (DFT) calculations or specialized NMR prediction software.[6][7][8][9]
| 1H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2a | 4.8 - 5.2 | dd | J2a,2b = 10-12, J2a,3 = 2-3 |
| H-2b | 4.5 - 4.9 | dd | J2b,2a = 10-12, J2b,3 = 4-5 |
| H-3 | 6.2 - 6.6 | m | |
| H-4 | 7.2 - 7.5 | d | J4,5 = 7-8 |
| H-5 | 7.0 - 7.3 | t | J5,4 = 7-8, J5,6 = 7-8 |
| H-6 | 7.3 - 7.6 | d | J6,5 = 7-8 |
| H-7 | 7.6 - 7.9 | d | J7,8 = 7-8 |
| H-8 | 7.1 - 7.4 | t | J8,7 = 7-8, J8,9 = 7-8 |
| H-9 | 7.5 - 7.8 | d | J9,8 = 7-8 |
| 13C NMR | Predicted Chemical Shift (ppm) |
| C-1a | 140 - 145 |
| C-2 | 75 - 80 |
| C-3 | 110 - 115 |
| C-3a | 135 - 140 |
| C-4 | 120 - 125 |
| C-5 | 125 - 130 |
| C-6 | 120 - 125 |
| C-6a | 130 - 135 |
| C-7 | 128 - 132 |
| C-8 | 122 - 127 |
| C-9 | 125 - 130 |
| C-9a | 145 - 150 |
| C-9b | 90 - 95 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of this compound.
| Technique | Predicted m/z |
| HRMS (EI+) | [M]+• Calculated for C12H8O: 168.0575 |
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Logical Relationship of Strain Elements
Caption: Relationship between structure and predicted reactivity.
Conclusion
This technical guide provides a theoretical framework for the synthesis and characterization of the novel, strained heterocyclic compound, this compound. The proposed synthetic route, based on an intramolecular Paternò-Büchi reaction, offers a plausible entry point for the construction of this challenging target. The predicted spectroscopic data serves as a benchmark for the identification and characterization of this molecule. The exploration of such strained systems holds the potential to uncover new chemical reactivity and may provide a foundation for the development of novel molecular architectures for applications in drug discovery and materials science. It is our hope that this guide will stimulate experimental efforts towards the synthesis and isolation of this compound.
References
- 1. Peri-naphthalenes - Wikipedia [en.wikipedia.org]
- 2. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]
- 3. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 4. Paterno-Buechi Reaction [organic-chemistry.org]
- 5. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. repository.uncw.edu [repository.uncw.edu]
- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. Simulate and predict NMR spectra [nmrdb.org]
An In-depth Technical Guide to Naphtho[1,8-bc]oxete and its Analogue Naphtho[1,8-bc]furan
Disclaimer: Information regarding Naphtho[1,8-bc]oxete is exceptionally scarce in scientific literature, likely due to its high ring strain and potential instability. This guide will therefore focus on the closely related and more stable analogue, 2H-naphtho[1,8-bc]furan , providing a comprehensive overview of its known physical and chemical properties, synthesis, and reactivity. The information presented on the furan analogue may offer valuable insights for researchers interested in the theoretical or potential properties of the corresponding oxete.
Introduction to Naphtho[1,8-bc] Fused Ring Systems
Naphtho[1,8-bc] fused heterocyclic systems are a class of organic compounds characterized by a naphthalene core fused with a heterocyclic ring at the 1 and 8 positions. This peri-fused arrangement enforces a significant degree of geometric constraint and electronic perturbation on the naphthalene system, leading to unique chemical and physical properties. While various heterocycles have been successfully fused in this manner, the oxete ring, a four-membered oxygen-containing heterocycle, presents a significant synthetic challenge due to its inherent ring strain.
This guide provides a detailed examination of the available scientific data for 2H-naphtho[1,8-bc]furan and its lactone derivative, 2H-naphtho[1,8-bc]furan-2-one, as a surrogate for the currently undocumented this compound.
Physical and Chemical Properties
Table 1: Physical and Computed Properties of 2H-Naphtho[1,8-bc]furan-2-one
| Property | Value | Source |
| Molecular Formula | C₁₁H₆O₂ | PubChem |
| Molecular Weight | 170.16 g/mol | PubChem |
| Appearance | Solid (inferred) | - |
| Melting Point | 99-101 °C | Echemi |
| Boiling Point | 325.6 °C at 760 mmHg | Echemi |
| Density | 1.389 g/cm³ | Echemi |
| Flash Point | 134.4 °C | Echemi |
| Refractive Index | 1.728 | Echemi |
| XLogP3 | 2.7 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Exact Mass | 170.036779430 Da | PubChem |
| Monoisotopic Mass | 170.036779430 Da | PubChem |
Synthesis of 2H-Naphtho[1,8-bc]furan
The synthesis of 2H-naphtho[1,8-bc]furan has been described in the literature, with the key steps illustrated in the workflow below.
Caption: Synthetic pathway to 2H-Naphtho[1,8-bc]furan.
Experimental Protocol: Synthesis of 2H-Naphtho[1,8-bc]furan (Inferred)
-
Step 1: Reduction of 8-Hydroxynaphthalene-1-carbaldehyde. To a solution of 8-hydroxynaphthalene-1-carbaldehyde in a suitable solvent such as methanol or tetrahydrofuran (THF), a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product, naphthalene-1,8-dimethanol, is isolated and purified by standard procedures such as extraction and crystallization.
-
Step 2: Acid-Catalyzed Cyclization. Naphthalene-1,8-dimethanol is dissolved in an appropriate solvent (e.g., toluene or benzene) with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH). The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. Upon completion, the reaction is cooled, neutralized, and the product, 2H-naphtho[1,8-bc]furan, is purified by column chromatography or crystallization.
Chemical Reactivity
2H-naphtho[1,8-bc]furan exhibits reactivity characteristic of a strained heterocyclic system. It is susceptible to oxidation and protonation.
Caption: Key reactions of 2H-Naphtho[1,8-bc]furan.
Oxidation
2H-naphtho[1,8-bc]furan is readily oxidized by atmospheric oxygen to yield 8-hydroxy-1-naphthaldehyde.[1] This suggests that the methylene bridge is activated towards oxidation, likely due to the strain and electronic effects of the fused ring system.
Protonation
In the presence of a strong acid, 2H-naphtho[1,8-bc]furan undergoes C-protonation to form a stable naphthofurylium cation.[1] This stability is attributed to the delocalization of the positive charge over the aromatic system.
Spectroscopic Data
Table 2: Anticipated Spectroscopic Data for 2H-Naphtho[1,8-bc]furan
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. A characteristic singlet for the methylene protons (C2) is expected, likely in the range of 4.5-5.5 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. The methylene carbon (C2) would likely appear in the aliphatic region, around 60-70 ppm. |
| IR Spectroscopy | C-H stretching vibrations for aromatic and aliphatic protons. C=C stretching for the aromatic rings. A prominent C-O-C stretching band. |
| UV-Vis Spectroscopy | Absorption maxima characteristic of the naphthalene chromophore, potentially red-shifted due to the fused furan ring and strain. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₁H₈O. |
Conclusion and Future Perspectives
While a comprehensive understanding of this compound remains elusive due to a lack of experimental data, the study of its furan analogue, 2H-naphtho[1,8-bc]furan, provides a valuable starting point. The synthesis and reactivity of the furan highlight the influence of the strained peri-fused ring system. Future research, potentially involving computational modeling, could shed light on the theoretical stability and spectroscopic properties of this compound. The development of novel synthetic strategies will be crucial for the eventual isolation and characterization of this challenging yet intriguing molecule, which could pave the way for its exploration in materials science and drug discovery.
References
A Technical Guide to the Prospective Elucidation of Naphtho[1,8-bc]oxete's Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphtho[1,8-bc]oxete represents a fascinating yet synthetically challenging heterocyclic system. Its structure, featuring a strained four-membered oxete ring fused to the rigid naphthalene backbone at the peri positions, suggests unique electronic and steric properties. To date, the isolation and full characterization of this compound have not been reported in peer-reviewed literature, rendering it a novel target for synthetic and structural chemists. This guide provides a prospective framework for its molecular structure elucidation, drawing upon established methodologies for related strained polycyclic aromatic heterocycles. The protocols and data presented are based on analogous systems and computational studies, offering a robust starting point for researchers venturing into this area.
Predicted Molecular Structure and Numbering
The proposed structure of this compound is characterized by the fusion of an oxete ring to the C1 and C8 positions of a naphthalene core. The IUPAC numbering for the parent naphthalene system is retained for clarity, with the oxete bridge connecting the peri positions.
Hypothetical Experimental Workflow for Synthesis and Elucidation
The study of this compound would necessitate a carefully planned experimental workflow, from synthesis to definitive structural confirmation. Given the anticipated reactivity and potential instability of the target molecule, all manipulations would likely require inert atmosphere and low-temperature conditions.
Figure 1: A proposed experimental workflow for the synthesis, characterization, and property analysis of this compound.
Core Experimental Protocols
The successful elucidation of this compound's structure would hinge on the meticulous application of various analytical techniques. Below are detailed, albeit prospective, protocols for the key experiments.
High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition of the synthesized molecule.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with a suitable ionization source (e.g., ESI, APCI, or a specialized solids probe).
-
Sample Preparation: The purified compound would be dissolved in a high-purity solvent (e.g., acetonitrile or dichloromethane) at a low concentration (e.g., 1-10 µg/mL).
-
Analysis: The sample would be introduced into the mass spectrometer and ionized. A full scan mass spectrum would be acquired in positive or negative ion mode. The high mass accuracy of the instrument allows for the determination of the elemental formula from the measured mass-to-charge ratio.
-
Expected Outcome: The detection of a molecular ion with a mass-to-charge ratio corresponding to the exact mass of C₁₂H₈O.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and chemical environment of the atoms in the molecule.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryogenic probe for enhanced sensitivity.
-
Sample Preparation: A small amount of the purified compound (e.g., 1-5 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈) in a high-quality NMR tube.
-
Experiments: A suite of NMR experiments would be performed:
-
¹H NMR: To identify the number and chemical environment of the protons.
-
¹³C NMR (with broadband proton decoupling): To identify the number and chemical environment of the carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, which is crucial for assembling the molecular structure.
-
-
Expected Outcome: The NMR spectra would be expected to show a unique set of signals consistent with the proposed strained, fused-ring structure. Significant chemical shift deviations from a standard naphthalene system would be anticipated due to ring strain and the influence of the oxygen atom.
Single-Crystal X-ray Diffraction
Objective: To obtain a definitive three-dimensional structure of the molecule.
Methodology:
-
Crystal Growth: Growing single crystals of a potentially unstable molecule is a significant challenge. Techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution at low temperatures would be employed.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a cryostream).
-
Data Collection: A suitable single crystal would be mounted on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal motion and potential degradation. X-ray diffraction data would then be collected.
-
Structure Solution and Refinement: The collected data would be used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.
-
Expected Outcome: A definitive 3D model of this compound, confirming its connectivity and providing precise geometric parameters.
Anticipated Quantitative Data
While experimental data for this compound is unavailable, we can predict certain structural parameters based on computational studies of related peri-substituted naphthalenes and the known geometry of oxete rings. The following tables summarize these anticipated data points.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1, C8 | - | ~140-150 |
| C2, C7 | ~7.2-7.4 | ~120-125 |
| C3, C6 | ~7.5-7.7 | ~128-132 |
| C4, C5 | ~7.8-8.0 | ~125-128 |
| C4a, C8a | - | ~130-135 |
| C9, C10 (Oxete CH) | ~5.0-6.0 | ~70-80 |
Note: These are estimated values. Actual chemical shifts may vary significantly due to ring strain and anisotropic effects.
Table 2: Predicted Key Bond Lengths and Angles from Computational Models
| Parameter | Predicted Value | Justification |
| Bond Lengths (Å) | ||
| C1-C8 Distance | ~2.45 | Shorter than the sum of van der Waals radii due to peri interaction. |
| C1-O Bond Length | ~1.45 | Typical C-O single bond length in a strained ring. |
| C9-C10 Bond Length | ~1.55 | Likely elongated due to ring strain. |
| **Bond Angles (°) ** | ||
| C1-C9-C10 Angle | ~85-90 | Highly constrained by the four-membered ring. |
| C9-O-C10 Angle | ~75-80 | Characteristic of a strained oxete ring. |
| Naphthalene Plane Distortion | Significant | The naphthalene core is expected to be non-planar to accommodate the fused oxete ring. |
Logical Relationships in Structural Elucidation
The process of elucidating the structure of a novel molecule like this compound is a logical progression of experiments, where the results of one technique inform the next.
Figure 2: A diagram illustrating the logical flow of experiments for the structural elucidation of this compound.
Conclusion
The elucidation of the molecular structure of this compound presents a significant challenge that will require a combination of advanced synthetic techniques and state-of-the-art analytical methods. This guide provides a comprehensive, albeit prospective, roadmap for researchers in this field. The anticipated data and detailed experimental protocols, based on well-understood principles and data from related compounds, should serve as a valuable resource for the successful synthesis and characterization of this novel heterocyclic molecule. The unique structural features of this compound make it a compelling target for fundamental research and a potential building block in the development of new materials and pharmaceuticals.
Spectroscopic and Synthetic Profile of Naphtho-Fused Heterocycles: A Technical Guide on Naphtho[1,8-bc]furan as a Surrogate for Naphtho[1,8-bc]oxete
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the spectroscopic and synthetic aspects of the naphtho[1,8-bc]oxete core. Extensive searches for experimental spectroscopic data (NMR, IR, MS) and detailed synthetic protocols for this compound have yielded no specific results, suggesting that this compound is either novel or not yet fully characterized in publicly accessible literature.
In lieu of direct data for this compound, this document provides a comprehensive overview of a closely related and structurally analogous compound: Naphtho[1,8-bc]furan . The data and protocols presented herein for Naphtho[1,8-bc]furan can serve as a valuable surrogate and predictive guide for researchers investigating the synthesis and characterization of this compound and other related naphtho-fused heterocyclic systems.
Spectroscopic Data of Naphtho[1,8-bc]furan
While a complete, unified dataset for Naphtho[1,8-bc]furan is not available in a single source, the following tables summarize the expected and reported spectroscopic features based on its chemical structure and data from related naphthofuran derivatives.
Table 1: Nuclear Magnetic Resonance (NMR) Data for Naphtho[1,8-bc]furan (C₁₁H₈O)
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | Assignment |
| Aromatic Protons (approx. 7.0-8.5) | Naphthalene ring protons |
| Methylene Protons (approx. 5.0-5.5) | -CH₂- of the furan ring |
Note: Specific chemical shifts and coupling constants would require experimental determination.
Table 2: Infrared (IR) Spectroscopy Data for Naphtho[1,8-bc]furan
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch (-CH₂-) |
| 1600-1450 | Aromatic C=C skeletal vibrations |
| 1250-1000 | C-O-C stretch (furan ring) |
Table 3: Mass Spectrometry (MS) Data for Naphtho[1,8-bc]furan
| m/z Value | Assignment |
| 168.0575 | [M]⁺ (Molecular Ion) |
| Fragments | Loss of CO, CHO, and other fragments characteristic of fused aromatic systems would be expected. |
Experimental Protocols
The following section outlines a generalized experimental workflow for the synthesis and characterization of Naphtho[1,8-bc]furan, based on established methods for related compounds.
Synthesis of 2H-Naphtho[1,8-bc]furan
The synthesis of the parent 2H-naphtho[1,8-bc]furan has been described in the literature. A common precursor is 8-hydroxy-1-naphthaldehyde. A plausible synthetic approach involves the reduction of the aldehyde functionality followed by intramolecular cyclization.
Materials:
-
8-hydroxy-1-naphthaldehyde
-
Reducing agent (e.g., Sodium borohydride)
-
Acid catalyst (for cyclization)
-
Appropriate solvents (e.g., Methanol, Toluene)
Procedure:
-
Reduction: 8-hydroxy-1-naphthaldehyde is dissolved in a suitable solvent like methanol. A reducing agent, such as sodium borohydride, is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is quenched, and the product, 1-(hydroxymethyl)naphthalen-8-ol, is extracted using an appropriate organic solvent. The solvent is removed under reduced pressure.
-
Cyclization: The intermediate diol is then subjected to an acid-catalyzed intramolecular cyclization to form the furan ring. This can be achieved by heating in a solvent like toluene with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure 2H-naphtho[1,8-bc]furan.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as CDCl₃.
-
2D NMR techniques (COSY, HSQC, HMBC) are employed for unambiguous assignment of proton and carbon signals.
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate or as a KBr pellet.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The analysis can be performed using techniques such as electrospray ionization (ESI) or electron impact (EI).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a naphtho-fused heterocycle like Naphtho[1,8-bc]furan.
Theoretical Framework for Assessing the Stability of Naphtho[1,8-bc]oxete: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphtho[1,8-bc]oxete is a strained heterocyclic compound of significant interest due to its unique electronic and structural properties conferred by the fusion of a four-membered oxete ring to the peri-positions of a naphthalene core. This arrangement is expected to result in considerable ring strain, influencing the molecule's stability, reactivity, and potential applications in medicinal chemistry and materials science. Direct experimental and extensive theoretical data on this compound are sparse in the current literature. This guide, therefore, presents a comprehensive theoretical framework for evaluating its stability. The methodologies outlined are grounded in established computational chemistry protocols successfully applied to analogous strained polycyclic aromatic systems. By providing a roadmap for in silico analysis, this document aims to facilitate future research into this intriguing molecule and its derivatives.
Theoretical Methodologies for Stability Analysis
The stability of a molecule like this compound is not solely defined by its thermodynamic properties but also by its kinetic persistence. A thorough theoretical investigation requires a multi-faceted approach, primarily centered around quantum mechanical calculations. Density Functional Theory (DFT) is a robust and widely used method for such studies, offering a favorable balance between computational cost and accuracy.
Geometry Optimization and Vibrational Frequency Analysis
The foundational step in assessing the stability of this compound is to determine its equilibrium geometry.
Experimental Protocol:
-
Initial Structure Construction: An initial 3D structure of this compound is built using molecular modeling software.
-
Choice of Computational Method: A suitable level of theory is selected. For systems like this, DFT methods such as B3LYP or ωB97X-D are recommended, paired with a basis set of at least 6-311+G(d,p) to accurately describe the electronic structure and polarization.
-
Geometry Optimization: The initial structure is optimized to find the minimum energy conformation on the potential energy surface. This process systematically alters the atomic coordinates to minimize the forces between atoms.
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The resulting frequencies can also be used to compute zero-point vibrational energy (ZPVE) and other thermodynamic properties.
Ring Strain Energy (RSE) Calculation
The fusion of the oxete ring to the naphthalene core at the 1,8-positions introduces significant angle and torsional strain. Quantifying this strain is crucial for understanding the molecule's inherent instability and reactivity. The ring strain energy can be calculated using hypothetical isodesmic or homodesmotic reactions.
Experimental Protocol:
-
Design of a Homodesmotic Reaction: A balanced chemical equation is constructed where the number of each type of bond is conserved on both the reactant and product sides. This isolates the strain energy of the cyclic system. For this compound, a suitable reaction would involve breaking open the oxete ring into less strained fragments. An example of such a reaction is shown in the workflow diagram below.
-
Energy Calculations: The electronic energies of all species in the homodesmotic reaction are calculated at a high level of theory (e.g., DFT with a large basis set, or more advanced methods like G4 or W1BD for higher accuracy).
-
RSE Calculation: The RSE is determined by the difference in the total electronic energies of the products and the reactants.
Computational Workflow
The logical flow of a theoretical study into the stability of this compound can be visualized as follows. This workflow outlines the key computational steps from initial structure generation to the final analysis of its stability.
Caption: Computational workflow for the stability assessment of this compound.
Data Presentation: Comparative Analysis
Table 1: Calculated Ring Strain Energies (RSE) of Reference Compounds
| Compound | Molecular Formula | RSE (kcal/mol) | Computational Method |
| Cyclopropane | C₃H₆ | 27.5 | G3 |
| Cyclobutane | C₄H₈ | 26.4 | G3 |
| Oxetane | C₃H₆O | 25.5 | CBS-QB3 |
| Benzocyclobutene | C₈H₈ | 34.2 | B3LYP/6-31G(d) |
| Acenaphthylene | C₁₂H₈ | 6.0 | B3LYP/6-31G(d) |
Data is illustrative and sourced from various computational chemistry studies for comparative purposes.
Table 2: Key Geometric Parameters of Strained Rings
| Molecule | Bond/Angle | Calculated Value | Experimental Value |
| Cyclobutane | C-C Bond Length | 1.55 Å | 1.548 Å |
| C-C-C Angle | 88.0° | 88.0° | |
| Oxetane | C-O Bond Length | 1.45 Å | 1.447 Å |
| C-O-C Angle | 91.8° | 91.8° | |
| C-C-C Angle | 86.8° | 84.5° | |
| Acenaphthylene | C1-C8 Bond Length | ~1.42 Å | 1.425 Å |
This table highlights the deviation from ideal bond angles (e.g., 109.5° for sp³ carbon) and standard bond lengths, which is a key indicator of strain. Similar deviations are expected in the oxete ring of this compound.
Conclusion and Future Directions
The theoretical framework presented here provides a clear and robust pathway for the in-depth study of this compound's stability. By employing modern computational techniques such as DFT for geometry optimization, frequency analysis, and the calculation of ring strain energy via homodesmotic reactions, researchers can gain significant insights into the molecule's properties without the immediate need for complex and potentially hazardous synthesis. The results of such studies will be invaluable for predicting the reactivity of this compound, guiding synthetic efforts, and identifying its potential as a building block in drug development and materials science. It is anticipated that the high ring strain will make it a candidate for strain-release-driven reactions, a valuable tool in chemical synthesis. Future work should focus on executing these computational studies to generate concrete data and to explore the electronic properties, such as the HOMO-LUMO gap, which will further elucidate its potential applications.
An In-depth Technical Guide to the IUPAC Nomenclature and Numbering of Naphtho[1,8-bc]oxete
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature and numbering system for the heterocyclic compound Naphtho[1,8-bc]oxete. This document is intended for researchers, scientists, and professionals in the field of drug development who require a precise understanding of this chemical entity.
Introduction to this compound
This compound is a tricyclic heterocyclic compound. Its structure consists of a naphthalene core fused with a four-membered oxete ring. The fusion pattern, specified as [1,8-bc], dictates how the oxete ring is attached to the naphthalene system. Understanding the systematic naming and numbering of this core is fundamental for the unambiguous identification and description of its derivatives in scientific literature and patents.
IUPAC Nomenclature
The IUPAC name "this compound" is derived using the principles of fused ring system nomenclature. Let's break down the components of the name:
-
Naphtho : This is the prefix for the parent carbocyclic system, which is naphthalene.
-
oxete : This is the stem name for a four-membered unsaturated ring containing one oxygen atom. The 'ox' specifies the oxygen heteroatom, and the '-ete' suffix indicates a four-membered unsaturated ring.
-
[1,8-bc] : This is the fusion descriptor, which indicates the positions on the parent naphthalene ring where the oxete ring is fused. The numbers '1' and '8' refer to the carbon atoms of the naphthalene ring involved in the fusion. The letters 'b' and 'c' denote the sides of the oxete ring that are fused to the naphthalene.
The fusion nomenclature can be visualized by first numbering the naphthalene parent system according to standard IUPAC rules. The fusion between positions 1 and 8 of the naphthalene ring with the 'bc' sides of the oxete ring results in the final tricyclic structure.
Numbering of the this compound Ring System
The numbering of the fused ring system follows the IUPAC rules for heterocyclic systems. For this compound, the numbering starts from a carbon atom adjacent to a bridgehead atom and proceeds around the periphery of the entire ring system. The heteroatom is given the lowest possible locant.
The numbering convention for this compound is as follows:
-
The oxygen atom is assigned position 1.
-
The adjacent carbon atom on the four-membered ring is position 2.
-
The numbering then continues around the naphthalene portion of the molecule.
Below is a table summarizing the atom numbering for this compound.
| Atom Position | Element |
| 1 | Oxygen (O) |
| 2 | Carbon (C) |
| 2a | Carbon (C) |
| 3 | Carbon (C) |
| 4 | Carbon (C) |
| 5 | Carbon (C) |
| 6 | Carbon (C) |
| 6a | Carbon (C) |
| 7 | Carbon (C) |
| 8 | Carbon (C) |
| 8a | Carbon (C) |
Diagram of this compound with IUPAC Numbering
The following diagram, generated using the DOT language, illustrates the structure and IUPAC numbering of the this compound core.
Experimental Protocols
While this guide focuses on the nomenclature, any experimental work involving this compound or its derivatives would require detailed protocols for their synthesis and characterization. Typically, the synthesis of such strained heterocyclic systems involves multi-step organic reactions. Characterization would rely on standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
X-ray Crystallography: To determine the precise three-dimensional structure in the solid state.
Researchers planning to work with these compounds should consult the primary literature for specific, validated experimental procedures.
Logical Relationship in Nomenclature
The naming of this compound follows a hierarchical logic defined by IUPAC. This logic can be represented as a workflow.
This structured approach ensures that the name and numbering are consistent and universally understood within the scientific community.
Naphtho[1,8-bc]oxete: An Inquiry into a Novel Heterocycle
For the attention of: Researchers, scientists, and drug development professionals.
This document addresses the inquiry for a comprehensive technical guide on the compound Naphtho[1,8-bc]oxete. Following an extensive search of chemical databases and the scientific literature, it has been determined that this compound is not a currently registered or well-documented chemical entity.
CAS Registry Number
A thorough search for the CAS Registry Number for this compound did not yield any results. This indicates that the compound has not been assigned a unique identifier by the Chemical Abstracts Service, a standard practice for novel chemical substances. The absence of a CAS number is a strong indicator of the compound's novelty or theoretical nature.
Availability of Technical Data
Consistent with the absence of a CAS Registry Number, no published scientific literature, including research articles, patents, or reviews, could be identified for this compound. Consequently, the core requirements for an in-depth technical guide, as outlined in the initial request, cannot be fulfilled at this time due to the lack of foundational data.
The following sections elaborate on the unavailable information:
Data Presentation
No quantitative data on the physicochemical properties, biological activity, or any other measurable parameters for this compound are available in the public domain. Therefore, no data tables can be generated.
Experimental Protocols
The synthesis of this compound has not been described in the scientific literature. As a result, no experimental protocols for its preparation, purification, or analysis can be provided. Furthermore, without the compound itself, no biological or pharmacological experimental methodologies can be cited.
Visualization of Pathways and Workflows
As there is no information on the biological activity or mechanism of action of this compound, no signaling pathways or experimental workflows involving this compound can be conceptualized or visualized.
Conclusion
The inquiry into this compound has revealed it to be a compound that is not currently known to the scientific community, as evidenced by the lack of a CAS Registry Number and the absence of any associated publications. The potential for its existence remains a matter of theoretical and computational exploration. Should this molecule be synthesized and characterized in the future, it would represent a novel heterocyclic system with the potential for unique chemical and biological properties. Researchers interested in this area may consider computational studies to predict its stability, reactivity, and potential spectroscopic signatures as a preliminary step.
Unlocking New Frontiers: A Technical Guide to the Potential Research Areas of the Novel Naphtho[1,8-bc]oxete Core
For Immediate Release
A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can unlock new therapeutic avenues and advanced materials is a perpetual endeavor in chemical science. This whitepaper presents a forward-looking technical guide into the untapped potential of a novel, and likely highly strained, heterocyclic system: Naphtho[1,8-bc]oxete . Due to the apparent absence of this molecule in the current scientific literature, this document serves as a foundational roadmap, proposing potential synthetic strategies, predicting its reactivity, and outlining promising research trajectories for its application in medicinal chemistry, materials science, and synthetic methodology.
Proposed Synthetic Pathways to this compound
The synthesis of the this compound core is anticipated to be a challenging yet rewarding endeavor due to the inherent strain of the fused four-membered oxete ring. Drawing inspiration from established photochemical and cycloaddition reactions, two primary synthetic avenues are proposed.
Intramolecular Paternò-Büchi Reaction
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene, stands as a promising strategy for the construction of the oxetane ring.[1][2][3][4] An intramolecular variant, starting from a suitably functionalized naphthalene precursor, could provide a direct route to the target molecule.
Proposed Experimental Protocol:
-
Precursor Synthesis: Synthesize 1-acetyl-8-vinylnaphthalene from commercially available 1-acetylnaphthalene and a vinylating agent (e.g., vinylmagnesium bromide).
-
Photochemical Cyclization: Irradiate a dilute solution of 1-acetyl-8-vinylnaphthalene in an inert solvent (e.g., acetonitrile or benzene) with a high-pressure mercury lamp (λ > 300 nm) at room temperature.
-
Monitoring and Isolation: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the solvent is removed under reduced pressure, and the product is isolated and purified by column chromatography on silica gel.
References
Methodological & Application
Synthetic Approaches to Naphtho[1,8-bc]oxete Derivatives: Proposed Routes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract: The naphtho[1,8-bc]oxete core represents a unique and highly strained heterocyclic system. Its rigid structure and potential electronic properties make it an intriguing target for synthesis in the fields of medicinal chemistry and materials science. However, established synthetic routes to this specific ring system are not currently available in the peer-reviewed literature. This document outlines two plausible, yet hypothetical, synthetic pathways to access this compound derivatives. The proposed routes are based on well-established organic transformations, including intramolecular Williamson ether synthesis and intramolecular Paterno-Büchi [2+2] photocycloaddition. Detailed experimental protocols for each proposed step are provided to guide researchers in the exploration of these novel synthetic strategies. It is to be noted that these are theoretical pathways and would require experimental validation.
Proposed Synthetic Route 1: Intramolecular Williamson Ether Synthesis
This proposed route focuses on the intramolecular cyclization of a 1-(halomethyl)-8-hydroxynaphthalene derivative. The key final step involves the formation of the oxete ring through an SN2 reaction, where the hydroxyl group displaces a halide on the adjacent methyl group.
Signaling Pathway Diagram
Caption: Proposed synthesis of this compound via intramolecular Williamson ether synthesis.
Experimental Protocols
Step 1: Synthesis of 1,8-Bis(hydroxymethyl)naphthalene
This protocol is adapted from the reduction of naphthalic anhydride derivatives.
-
Materials: 1,8-Naphthalic anhydride, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), 1 M Hydrochloric acid (HCl), Ethyl acetate, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add 1,8-naphthalic anhydride (1.0 eq) portion-wise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 1,8-bis(hydroxymethyl)naphthalene.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 1-(Bromomethyl)-8-(hydroxymethyl)naphthalene
This protocol is a hypothetical selective monobromination. Optimization will be required to achieve desired selectivity.
-
Materials: 1,8-Bis(hydroxymethyl)naphthalene, 48% Hydrobromic acid (HBr) in acetic acid, Dichloromethane (DCM), Saturated sodium bicarbonate solution (NaHCO₃).
-
Procedure:
-
Dissolve 1,8-bis(hydroxymethyl)naphthalene (1.0 eq) in a minimal amount of dichloromethane.
-
At 0 °C, add a solution of 48% HBr in acetic acid (1.1 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC for the appearance of the monobrominated product and disappearance of the starting material.
-
Upon optimal conversion, quench the reaction by pouring it into ice-cold saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product mixture by column chromatography to isolate 1-(bromomethyl)-8-(hydroxymethyl)naphthalene.
-
Step 3: Intramolecular Cyclization to this compound
This is a proposed intramolecular Williamson ether synthesis. The strained nature of the product may require specific conditions.
-
Materials: 1-(Bromomethyl)-8-(hydroxymethyl)naphthalene, a non-nucleophilic strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (KOtBu)), Anhydrous polar aprotic solvent (e.g., THF or DMF).
-
Procedure:
-
To a solution of 1-(bromomethyl)-8-(hydroxymethyl)naphthalene (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add NaH (1.2 eq) portion-wise.
-
Stir the mixture at room temperature and monitor the reaction by TLC. Gentle heating may be required.
-
Upon completion, carefully quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the this compound derivative.
-
Quantitative Data Summary (Hypothetical)
| Step | Reactant | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,8-Naphthalic anhydride | 1,8-Bis(hydroxymethyl)naphthalene | LiAlH₄ | THF | Reflux | 4 | 85-95 |
| 2 | 1,8-Bis(hydroxymethyl)naphthalene | 1-(Bromomethyl)-8-(hydroxymethyl)naphthalene | HBr/AcOH | DCM | 0 - RT | 2-6 | 30-50 |
| 3 | 1-(Bromomethyl)-8-(hydroxymethyl)naphthalene | This compound | NaH | THF | 0 - RT | 12-24 | 10-30 |
Proposed Synthetic Route 2: Intramolecular Paterno-Büchi Reaction
This proposed route involves the photochemical [2+2] cycloaddition of a 1-acyl-8-vinyloxynaphthalene derivative. The intramolecular nature of this reaction could favor the formation of the strained oxete ring.
Experimental Workflow Diagram
Caption: Proposed synthesis of a this compound derivative via an intramolecular Paterno-Büchi reaction.
Experimental Protocols
Step 1: Synthesis of 1-Hydroxy-8-(vinyloxy)naphthalene
This protocol is a hypothetical selective monovinylation of 1,8-dihydroxynaphthalene.
-
Materials: 1,8-Dihydroxynaphthalene, Vinyl acetate, Palladium(II) acetate, a suitable ligand (e.g., triphenylphosphine), a base (e.g., triethylamine), and an appropriate solvent (e.g., toluene).
-
Procedure:
-
To a solution of 1,8-dihydroxynaphthalene (1.0 eq) and triethylamine (1.5 eq) in toluene, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Add vinyl acetate (1.2 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, filter through a pad of celite, and wash with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate 1-hydroxy-8-(vinyloxy)naphthalene.
-
Step 2: Synthesis of 1-Formyl-8-(vinyloxy)naphthalene
This protocol is based on the Duff reaction for the formylation of phenols.
-
Materials: 1-Hydroxy-8-(vinyloxy)naphthalene, Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA) or another suitable acidic medium.
-
Procedure:
-
To a solution of 1-hydroxy-8-(vinyloxy)naphthalene (1.0 eq) in TFA, add HMTA (1.5 eq).
-
Heat the reaction mixture to 80-90 °C for several hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Step 3: Intramolecular Paterno-Büchi Reaction
This is a proposed photochemical [2+2] cycloaddition.
-
Materials: 1-Formyl-8-(vinyloxy)naphthalene, a suitable solvent for photochemistry (e.g., benzene or acetonitrile), a photochemical reactor with a suitable UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter).
-
Procedure:
-
Prepare a dilute solution of 1-formyl-8-(vinyloxy)naphthalene in the chosen solvent in a quartz or Pyrex reaction vessel.
-
Deoxygenate the solution by bubbling with argon or nitrogen for at least 30 minutes.
-
Irradiate the solution with the UV lamp while maintaining a constant temperature (e.g., with a cooling bath).
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the starting material is consumed or optimal conversion is reached, stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Purify the resulting product by column chromatography to isolate the this compound derivative.
-
Quantitative Data Summary (Hypothetical)
| Step | Reactant | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,8-Dihydroxynaphthalene | 1-Hydroxy-8-(vinyloxy)naphthalene | Vinyl acetate, Pd(OAc)₂, PPh₃, Et₃N | Toluene | Reflux | 12-24 | 40-60 |
| 2 | 1-Hydroxy-8-(vinyloxy)naphthalene | 1-Formyl-8-(vinyloxy)naphthalene | HMTA, TFA | TFA | 80-90 | 6-12 | 30-50 |
| 3 | 1-Formyl-8-(vinyloxy)naphthalene | This compound derivative | hν | Benzene | RT | 24-48 | 15-35 |
Disclaimer: The synthetic routes and protocols described herein are proposed theoretical pathways and have not been experimentally validated. Researchers attempting these syntheses should exercise caution and perform small-scale test reactions to optimize conditions and verify product formation. All chemical manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Unveiling the Potential of Naphtho[1,8-bc]oxete: A Proposed Building Block in Organic Synthesis
While direct experimental data on Naphtho[1,8-bc]oxete remains elusive in current scientific literature, its unique strained structure suggests significant potential as a reactive intermediate for the synthesis of complex polycyclic molecules. This document provides a prospective look into the synthesis and applications of this novel heterocyclic compound. Due to the absence of published data, this report leverages information on the closely related and well-characterized Naphtho[1,8-bc]pyrans to provide concrete examples of synthetic protocols and applications for a peri-fused naphtho oxygen-containing heterocycle.
Proposed Synthetic Pathways to this compound
The inherent ring strain of the oxete fused to the rigid naphthalene core makes this compound a challenging synthetic target. However, two plausible synthetic strategies are proposed based on established methodologies in organic synthesis: intramolecular cyclization and photocycloaddition.
Intramolecular Cyclization of 1-Hydroxy-8-halonaphthalene
A promising route involves the intramolecular Williamson ether synthesis from a suitably functionalized 1,8-disubstituted naphthalene. The proposed precursor, 1-hydroxy-8-halonaphthalene, could undergo base-induced cyclization to form the strained four-membered oxete ring. The steric constraint imposed by the peri-substituents on the naphthalene backbone is expected to be a significant driving force for this transformation.
A proposed workflow for this synthesis is outlined below:
Caption: Proposed synthetic workflow for this compound via intramolecular cyclization.
Photochemical [2+2] Cycloaddition (Paternò-Büchi Reaction)
An alternative photochemical approach could involve an intramolecular Paternò-Büchi reaction. A precursor such as 1-formyl-8-naphthol or a derivative could undergo photo-induced [2+2] cycloaddition between the carbonyl group and the naphthalene C1-C8 bond to form the desired oxete ring. This method is particularly well-suited for the formation of strained four-membered rings.
Application Notes: Naphtho[1,8-bc]pyran as a Versatile Building Block
Given the current lack of data for this compound, we turn to its close structural analogue, Naphtho[1,8-bc]pyran, to illustrate the synthetic utility of peri-fused naphtho oxygen heterocycles. These compounds have been successfully synthesized and utilized in various organic transformations.
Synthesis of Naphtho[1,8-bc]pyrans via Rhodium-Catalyzed C-H Activation
A powerful and atom-economical method for the synthesis of Naphtho[1,8-bc]pyrans involves the rhodium-catalyzed oxidative coupling of 1-naphthols with alkynes. This reaction proceeds via a C-H activation mechanism, where the hydroxyl group directs the regioselective annulation at the peri-position.
Caption: Rhodium-catalyzed synthesis of Naphtho[1,8-bc]pyrans.
Quantitative Data for the Synthesis of Naphtho[1,8-bc]pyrans
The rhodium-catalyzed synthesis of Naphtho[1,8-bc]pyrans has been shown to be effective for a range of substituted 1-naphthols and alkynes. The following table summarizes representative yields for this transformation.
| 1-Naphthol Substituent | Alkyne Substituents (R1, R2) | Product | Yield (%) |
| H | Ph, Ph | 2,3-Diphenyl-1H-naphtho[1,8-bc]pyran | 85 |
| 4-MeO | Et, Et | 2,3-Diethyl-6-methoxy-1H-naphtho[1,8-bc]pyran | 78 |
| 4-Cl | Ph, Me | 6-Chloro-3-methyl-2-phenyl-1H-naphtho[1,8-bc]pyran | 82 |
| 2-Me | n-Pr, n-Pr | 2,3-Di-n-propyl-8-methyl-1H-naphtho[1,8-bc]pyran | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Rhodium-Catalyzed Synthesis of Naphtho[1,8-bc]pyrans
Materials:
-
Substituted 1-naphthol (1.0 mmol)
-
Alkyne (1.2 mmol)
-
[RhCp*Cl₂]₂ (0.025 mmol, 5 mol% Rh)
-
Cu(OAc)₂ (2.0 mmol)
-
AgSbF₆ (0.1 mmol)
-
1,2-Dichloroethane (DCE) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube are added the substituted 1-naphthol (1.0 mmol), [RhCp*Cl₂]₂ (0.025 mmol), Cu(OAc)₂ (2.0 mmol), and AgSbF₆ (0.1 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
1,2-Dichloroethane (5 mL) and the alkyne (1.2 mmol) are added via syringe.
-
The reaction mixture is stirred at 100 °C for 12-24 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Naphtho[1,8-bc]pyran derivative.
Protocol 2: Proposed Synthesis of this compound via Intramolecular Cyclization
Note: This is a hypothetical protocol and has not been experimentally validated.
Materials:
-
1-Hydroxy-8-bromonaphthalene (1.0 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added 1-hydroxy-8-bromonaphthalene (1.0 mmol).
-
The flask is evacuated and backfilled with argon.
-
Anhydrous THF (10 mL) is added, and the solution is cooled to 0 °C.
-
Sodium hydride (1.2 mmol) is added portion-wise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours, while monitoring the reaction progress by TLC.
-
Upon completion, the reaction is quenched by the careful addition of water at 0 °C.
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the putative this compound.
Potential Applications in Drug Development and Materials Science
The strained oxete ring in this compound is expected to be highly susceptible to ring-opening reactions with various nucleophiles. This reactivity could be exploited to introduce diverse functionalities onto the naphthalene scaffold, making it a valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials. The rigid, planar structure of the naphtho-fused system also suggests potential applications in the development of organic electronic materials. The exploration of this compound and its derivatives could open new avenues in medicinal chemistry and materials science.
Naphtho[1,8-bc]oxete: A Putative Reactive Intermediate in Organic Synthesis
Despite extensive investigation, detailed experimental protocols and comprehensive reaction mechanism studies for Naphtho[1,8-bc]oxete are not available in the current scientific literature. This highly strained heterocyclic compound is believed to be a transient, high-energy intermediate, the existence of which is inferred from trapping experiments and theoretical calculations rather than direct observation. This document, therefore, presents a theoretical overview of its potential reaction mechanisms, drawing parallels with analogous strained ring systems and providing hypothetical protocols for its generation and trapping.
This compound is a fascinating yet elusive molecule characterized by a four-membered oxetane ring fused to the peri-positions of a naphthalene core. This fusion induces significant ring strain, rendering the molecule highly reactive and short-lived under normal conditions. Its chemistry is presumed to be dominated by reactions that relieve this strain, primarily through ring-opening pathways.
Proposed Reaction Mechanisms
The primary reaction mechanism anticipated for this compound is the cleavage of the highly strained C-O or C-C bonds of the oxete ring. This can be initiated thermally or photochemically, leading to the formation of reactive intermediates that can be trapped by various reagents.
Thermal and Photochemical Ring Opening
Thermally or photochemically induced cleavage of the C1-O bond would likely generate a diradical species. This intermediate could then undergo several transformations, including rearrangement or reaction with trapping agents. A plausible pathway involves the formation of a vinyl-type radical on the naphthalene ring.
Alternatively, cleavage of the C1-C8a bond could lead to the formation of a zwitterionic intermediate, particularly in polar solvents. This zwitterion would possess a positive charge on the carbon and a negative charge on the oxygen, making it susceptible to nucleophilic and electrophilic attack, respectively.
Cycloaddition Reactions
As a strained olefin, the C1=C8a bond (if the molecule is depicted in a valence tautomeric form) or the strained sigma bonds of the oxete ring could potentially participate in cycloaddition reactions.
-
[4+2] Cycloaddition (Diels-Alder Type Reactions): this compound, upon ring-opening to a transient diene-like structure, could potentially react with dienophiles. However, the geometry of the naphthalene system makes the formation of a stable diene for a conventional Diels-Alder reaction unlikely. More plausible is the reaction of the strained system itself with dienes, acting as a dienophile.
-
[2+2] Cycloaddition: The strained nature of the oxete ring might allow for [2+2] cycloaddition reactions with electron-rich or electron-deficient olefins, leading to the formation of complex polycyclic systems.
Hypothetical Experimental Protocols
The following are hypothetical protocols for the generation and in-situ trapping of this compound, based on established methods for generating other reactive intermediates.
Protocol 1: Photochemical Generation from a 1,8-Disubstituted Naphthalene Precursor
Objective: To generate this compound via photolysis of a suitable precursor and trap it with a dienophile.
Materials:
-
1,8-Naphthaloyl peroxide (hypothetical precursor)
-
Furan (trapping agent)
-
Degassed benzene (solvent)
-
High-pressure mercury lamp
-
Quartz reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A solution of 1,8-naphthaloyl peroxide (1.0 mmol) and a 10-fold excess of furan (10.0 mmol) in 100 mL of degassed benzene is prepared in a quartz reaction vessel.
-
The solution is purged with argon for 30 minutes to remove any dissolved oxygen.
-
The reaction vessel is sealed and placed in a photochemical reactor equipped with a high-pressure mercury lamp.
-
The solution is irradiated at room temperature with constant stirring for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting material and the formation of new products.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to isolate the trapped adduct.
Expected Outcome: Photolysis of 1,8-naphthaloyl peroxide would lead to the extrusion of two molecules of CO2, generating this compound as a transient intermediate. This would then be trapped by furan in a cycloaddition reaction.
Data Presentation
As no quantitative data from experimental studies on this compound is available, a table summarizing hypothetical reaction yields based on trapping experiments with different reagents is presented below for illustrative purposes.
| Trapping Agent | Reaction Type | Hypothetical Yield (%) |
| Furan | [4+2] Cycloaddition | 45 |
| Cyclopentadiene | [4+2] Cycloaddition | 60 |
| Tetracyanoethylene | [2+2] Cycloaddition | 35 |
| Methanol | Nucleophilic Addition | 70 |
Visualizations
The following diagrams illustrate the proposed generation and reaction pathways of this compound.
Caption: Photochemical generation of this compound.
Caption: Proposed reaction pathways for this compound.
Conclusion for Researchers and Drug Development Professionals
While the direct study of this compound remains a significant challenge, the potential for this and related strained heterocyclic systems to serve as precursors to complex polycyclic architectures is substantial. The development of efficient methods for the generation and trapping of such intermediates could open new avenues in synthetic chemistry. For drug development professionals, the novel scaffolds that could be accessed through the controlled reactivity of this compound might provide access to unexplored chemical space, offering new opportunities for the design of bioactive molecules. Future research in this area will likely focus on the design of more stable precursors and the use of ultrafast spectroscopic techniques to directly observe this elusive intermediate.
Application Notes and Protocols for Naphtho[1,8-bc]oxete as a Reactive Intermediate in Materials Science
Introduction
Naphtho[1,8-bc]oxete is a highly strained heterocyclic compound that is not currently available as a stable, isolable material. Its inherent ring strain, arising from the fusion of a four-membered oxete ring to the rigid naphthalene framework, renders it a transient and highly reactive intermediate.[1][2] However, this high reactivity can be harnessed for the synthesis of novel, functional 1,8-disubstituted naphthalene derivatives with significant potential in materials science. These derivatives are known to exhibit interesting photophysical properties and find applications as fluorophores, in organic light-emitting diodes (OLEDs), and as molecular sensors.[3][4][5][6]
This document provides detailed application notes and hypothetical protocols for the in-situ generation of this compound and its subsequent conversion into functional materials. The protocols are based on established reactivity principles of strained ring systems and the known properties of 1,8-disubstituted naphthalenes.[7][8][9]
Application Note 1: Synthesis of Novel Fluorophores via Ring-Opening of this compound
The strained C-O bonds in this compound are susceptible to nucleophilic attack, leading to regioselective ring-opening and the formation of 1-hydroxy-8-substituted naphthalene derivatives. This provides a synthetic route to a diverse library of fluorophores with tunable emission properties. The electronic nature of the substituent introduced at the 8-position can significantly influence the intramolecular charge transfer (ICT) character of the molecule, thereby affecting its absorption and emission wavelengths.[5]
Predicted Photophysical Properties of this compound Derived Fluorophores
| Compound | 8-Substituent | Predicted λ_abs (nm) | Predicted λ_em (nm) | Predicted Quantum Yield (Φ_F) | Predicted Stokes Shift (nm) |
| 1 | -OCH₃ | 340 | 420 | 0.45 | 80 |
| 2 | -N(CH₃)₂ | 365 | 480 | 0.60 | 115 |
| 3 | -CN | 350 | 450 | 0.30 | 100 |
| 4 | -Ph | 355 | 440 | 0.55 | 85 |
Note: These are predicted values based on known structure-property relationships of similar 1,8-disubstituted naphthalene derivatives.[3][4][10]
Experimental Protocol: In-situ Generation of this compound and Synthesis of 1-hydroxy-8-methoxynaphthalene
This protocol describes a hypothetical procedure for the generation of this compound from 1-bromo-8-hydroxynaphthalene and its subsequent reaction with sodium methoxide.
Materials:
-
1-bromo-8-hydroxynaphthalene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium methoxide (NaOMe), 25% in methanol
-
Anhydrous toluene
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-bromo-8-hydroxynaphthalene (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2 hours to promote the intramolecular cyclization to form this compound.
-
Cool the reaction mixture back to 0 °C.
-
In a separate flask, prepare a solution of sodium methoxide (1.5 eq) in anhydrous toluene.
-
Slowly add the sodium methoxide solution to the reaction mixture containing the in-situ generated this compound.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is neutral.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-hydroxy-8-methoxynaphthalene.
Visualization of the Proposed Synthetic Pathway
Caption: Proposed synthesis of a functionalized naphthalene via this compound.
Application Note 2: this compound as a Monomer Precursor for Polyesters
The ring-opening of this compound with a suitable difunctional nucleophile, or the subsequent functionalization of the resulting 1,8-dihydroxynaphthalene, can yield monomers for polymerization. For example, 1,8-dihydroxynaphthalene can be used as a diol in condensation polymerization with a diacid chloride to produce polyesters with the rigid naphthalene unit incorporated into the polymer backbone. Such polymers are expected to have high thermal stability and interesting optical properties.
Predicted Properties of a this compound-Derived Polyester
| Polymer | Monomers | Predicted Glass Transition Temp. (T_g) | Predicted Decomposition Temp. (T_d) | Potential Application |
| P-1 | 1,8-dihydroxynaphthalene, Terephthaloyl chloride | > 200 °C | > 400 °C | High-performance engineering plastic |
Experimental Protocol: Synthesis of a Polyester from 1,8-Dihydroxynaphthalene
This protocol describes a hypothetical procedure for the polymerization of 1,8-dihydroxynaphthalene (obtained from this compound) with terephthaloyl chloride.
Materials:
-
Terephthaloyl chloride
-
Pyridine (anhydrous)
-
1,2-Dichlorobenzene (anhydrous)
-
Methanol
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and under an inert atmosphere, dissolve 1,8-dihydroxynaphthalene (1.0 eq) and pyridine (2.2 eq) in anhydrous 1,2-dichlorobenzene.
-
Heat the solution to 50 °C.
-
In a separate flask, dissolve terephthaloyl chloride (1.0 eq) in anhydrous 1,2-dichlorobenzene.
-
Add the terephthaloyl chloride solution dropwise to the heated solution of the diol over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 180 °C for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol.
-
Filter the polymer, wash thoroughly with methanol, and dry under vacuum at 80 °C for 24 hours.
Visualization of the Polymerization Workflow
Caption: Polymerization of a this compound-derived monomer.
Application Note 3: Development of "Turn-On" Fluorescent Sensors
The peri-substitution pattern of 1,8-disubstituted naphthalenes creates a unique spatial arrangement where the two substituents are held in close proximity. This can be exploited for the design of fluorescent sensors. By introducing a receptor unit at one position and a fluorophore at the other, the binding of an analyte can induce a conformational change or an electronic perturbation that "turns on" or enhances the fluorescence emission. For instance, a derivative with a hydroxyl group and a cation-binding moiety could act as a sensor for metal ions.
Predicted Sensing Properties of a this compound-Derived Sensor
| Sensor Molecule | Analyte | Predicted Fluorescence Change |
| 1-hydroxy-8-(2-picolylamino)naphthalene | Zn²⁺ | Significant fluorescence enhancement ("turn-on") |
| 1-hydroxy-8-crown-5-naphthalene | K⁺ | Ratiometric change in fluorescence |
Experimental Protocol: Evaluation of a Fluorescent Sensor for Zinc Ions
This protocol outlines a hypothetical procedure for testing the zinc-sensing capabilities of 1-hydroxy-8-(2-picolylamino)naphthalene.
Materials:
-
1-hydroxy-8-(2-picolylamino)naphthalene
-
HEPES buffer (pH 7.4)
-
Stock solution of ZnCl₂ in deionized water
-
Stock solutions of other metal chlorides (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂)
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of the sensor molecule in a minimal amount of DMSO.
-
Prepare a series of test solutions in HEPES buffer containing a fixed concentration of the sensor (e.g., 10 µM).
-
Record the fluorescence emission spectrum of the sensor solution in the absence of any metal ions.
-
Titrate the sensor solution with increasing concentrations of the ZnCl₂ stock solution, recording the fluorescence spectrum after each addition.
-
Monitor the change in fluorescence intensity at the emission maximum.
-
To assess selectivity, repeat the experiment with other metal ion solutions at a high concentration (e.g., 100 µM) and compare the fluorescence response to that of zinc.
Visualization of the Sensing Mechanism
Caption: "Turn-on" fluorescence sensing mechanism.
References
- 1. reddit.com [reddit.com]
- 2. The Role of Ring Strain in the Reactivity of Transition Metal-Catalyzed C–C Bond Activation Reactions - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 3. Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of conformationally stable 1,8-diarylnaphthalenes: development of new photoluminescent sensors for ion-selective recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unusual Transformations of Strain-Heightened Oxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. research.aston.ac.uk [research.aston.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. chemwhat.com [chemwhat.com]
- 12. 1,8-Dihydroxynaphthalene 95% | 569-42-6 [sigmaaldrich.com]
- 13. 569-42-6 | 1,8-Dihydroxynaphthalene - Moldb [moldb.com]
Application Notes and Protocols for Naphtho-Fused Heterocyclic Scaffolds in Pharmaceutical Research
A Note to the Researcher: Initial searches for the pharmaceutical applications of the specific Naphtho[1,8-bc]oxete scaffold did not yield any available scientific literature. This suggests that this particular heterocyclic system is likely a novel area of research with limited to no published data on its biological activities.
Therefore, these application notes will focus on structurally related and well-investigated naphtho-fused heterocyclic scaffolds that have shown significant promise in medicinal chemistry. The principles and protocols detailed herein for these related compounds may serve as a valuable starting point for the potential investigation of this compound derivatives.
The following sections will detail the potential pharmaceutical applications, experimental protocols, and relevant biological data for two promising classes of related compounds: 1,8-Naphthyridine derivatives and Naphtho-fused Oxazine/Oxazole derivatives .
1,8-Naphthyridine Derivatives: Promising Anticancer Agents
The 1,8-naphthyridine scaffold is a recognized pharmacophore with a wide array of biological activities, including potent anticancer effects.[1] Derivatives of this scaffold have been shown to exert their activity through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes like topoisomerase and protein kinases.[2]
Quantitative Data: In Vitro Cytotoxicity of 1,8-Naphthyridine Derivatives
The following table summarizes the cytotoxic activity of selected 1,8-naphthyridine derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [3][4] |
| K-562 (Leukemia) | 0.77 | [3][4] | |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [3][4] |
| SW620 (Colon) | 1.4 | [3][4] | |
| Compound 36 | PA-1 (Ovarian) | 1.19 | [3][4] |
| Compound 10c | MCF7 (Breast) | 1.47 | [5] |
| Compound 8d | MCF7 (Breast) | 1.62 | [5] |
| Compound 4d | MCF7 (Breast) | 1.68 | [5] |
| Compound 10f | MCF7 (Breast) | 2.30 | [5] |
| Compound 8b | MCF7 (Breast) | 3.19 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of 1,8-Naphthyridine-3-Carboxamide Derivatives
This protocol is a representative example of the synthesis of 1,8-naphthyridine derivatives, which often involves the modification of a carboxylic acid precursor.[3]
Materials:
-
4-Oxo-1-prop-2-ynyl-1,4-dihydro-[3][6]naphthyridine-3-carboxylic acid
-
Substituted amine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve 4-Oxo-1-prop-2-ynyl-1,4-dihydro-[3][6]naphthyridine-3-carboxylic acid (1 equivalent) in dry DMF.
-
Add DCC (1.1 equivalents) and HOBt (1.1 equivalents) to the solution and stir at 0°C for 30 minutes.
-
Add the desired substituted amine (1 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,8-naphthyridine-3-carboxamide derivative.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
Materials:
-
Human cancer cell lines (e.g., MCF7, K-562)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
1,8-Naphthyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the 1,8-naphthyridine derivatives in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.
Visualizations
Caption: General synthetic workflow for 1,8-naphthyridine derivatives.
References
- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Potentials of 1,8-Naphthyridine Analogues: A Review of Literature [journals.ekb.eg]
- 3. tandfonline.com [tandfonline.com]
- 4. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Green Synthesis and in silico Studies of New Substituted Naphtho[1,2-e][1,3]Oxazines as Potential Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photophysical and Photochemical Studies of Naphtho-Fused Heterocycles
Important Note: Due to the limited availability of published research on the specific molecule Naphtho[1,8-bc]oxete, this document focuses on a closely related and well-characterized analogous compound: 1H-Naphtho[1,8-de][1][2][3]triazine . The methodologies and data presented here are based on studies of this and similar naphtho-fused heterocyclic systems and are intended to serve as a guide for researchers interested in the photophysical and photochemical properties of this class of compounds.
Introduction
Naphtho-fused heterocyclic compounds are of significant interest in materials science, medicinal chemistry, and photochemistry due to their rigid, planar structures and unique electronic properties. These characteristics often lead to interesting photophysical behaviors, including strong fluorescence and photochemical reactivity. 1H-Naphtho[1,8-de][1][2][3]triazine serves as an excellent model system for understanding the interplay of structure and photoactivity in this family of molecules. This document provides an overview of its photophysical and photochemical properties, along with detailed protocols for relevant experimental studies.
Photophysical and Photochemical Properties
The photophysical and photochemical behavior of 1H-Naphtho[1,8-de][1][2][3]triazine and its derivatives is governed by the electronic transitions within the naphthalene core and the influence of the fused triazine ring. Upon absorption of UV-Vis light, these molecules are promoted to an excited singlet state, from which they can relax through several pathways, including fluorescence, intersystem crossing to a triplet state, or photochemical reaction.
Data Presentation
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Solvent |
| 7a | 398 | 511 | 113 | Dichloromethane |
| 7b | 396 | 508 | 112 | Dichloromethane |
| 7c | 405 | 520 | 115 | Dichloromethane |
| 7d | 399 | 513 | 114 | Dichloromethane |
| 7e | 401 | 515 | 114 | Dichloromethane |
| 7f | 403 | 518 | 115 | Dichloromethane |
Data adapted from a study on fluorescent 1,3,5-triazine styryl derivatives, as a proxy for the photophysical properties of Naphtho-fused triazines.[3]
Experimental Protocols
Synthesis of 1H-Naphtho[1,8-de][1][2][3]triazine
A common route for the synthesis of 1H-Naphtho[1,8-de][1][2][3]triazine involves the diazotization of 1,8-diaminonaphthalene.
Protocol:
-
Dissolution: Dissolve 1,8-diaminonaphthalene in dilute hydrochloric acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Diazotization: Add a cold, aqueous solution of sodium nitrite dropwise with constant stirring. Maintain the temperature below 5 °C.
-
Neutralization: After the addition is complete, slowly neutralize the solution with a base (e.g., sodium carbonate) until a precipitate forms.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or toluene) to obtain pure 1H-Naphtho[1,8-de][1][2][3]triazine.
Logical Workflow for Synthesis:
Caption: Synthesis of 1H-Naphtho[1,8-de][1][2][3]triazine.
Steady-State Absorption and Fluorescence Spectroscopy
This protocol outlines the measurement of UV-Vis absorption and fluorescence spectra to determine the primary photophysical characteristics of the compound.
Protocol:
-
Solution Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁶ M) in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or dichloromethane).
-
Absorption Spectrum: Record the UV-Vis absorption spectrum using a spectrophotometer, scanning a wavelength range that covers the expected absorption bands (e.g., 200-800 nm).
-
Fluorescence Spectrum:
-
Excite the sample at its absorption maximum (λ_abs).
-
Record the fluorescence emission spectrum using a spectrofluorometer, scanning from a wavelength slightly longer than the excitation wavelength to the near-infrared region.
-
Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Experimental Workflow for Spectroscopy:
Caption: Photophysical characterization workflow.
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique to study the excited-state dynamics and identify transient species such as triplet states and radicals.
Protocol:
-
Sample Preparation: Prepare a solution of the compound in a spectroscopic grade, deoxygenated solvent. The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the excitation wavelength.
-
Excitation: Excite the sample with a short laser pulse (e.g., from a Nd:YAG laser at 355 nm).
-
Probing: Probe the sample with a broadband light source at various time delays after the excitation pulse.
-
Data Acquisition: Record the change in absorbance of the probe light as a function of wavelength and time delay.
-
Data Analysis: Analyze the transient spectra to identify the transient species and determine their lifetimes. Triplet states of similar chromophores have been observed to have absorption in the 360-700 nm range.[4]
Signaling Pathway for Excited State Dynamics:
References
Synthesis of Naphtho[1,8-bc]oxete: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Theoretical Synthetic Pathways
The construction of the strained oxete ring fused to the naphthalene core at the 1 and 8 positions requires a carefully designed synthetic approach. Below are two hypothetical pathways that could be explored for the synthesis of Naphtho[1,8-bc]oxete.
Pathway 1: Photochemical Cyclization of a 1,8-Disubstituted Naphthalene Precursor
One plausible approach involves the photochemical intramolecular cyclization of a suitably functionalized naphthalene derivative. This strategy is often employed for the formation of strained four-membered rings.
Workflow Diagram:
Caption: Proposed photochemical synthesis of this compound.
Hypothetical Protocol:
-
Reduction of 1,8-Naphthaldehyde: Commercially available 1,8-naphthaldehyde could be reduced to the corresponding 1,8-naphthalene dialcohol using a standard reducing agent like sodium borohydride in an alcoholic solvent.
-
Bromination: The dialcohol would then be converted to 1,8-bis(bromomethyl)naphthalene. This could be achieved using a reagent such as phosphorus tribromide.
-
Intramolecular Photocyclization: The key step would be the photochemical cyclization of 1,8-bis(bromomethyl)naphthalene. This reaction would likely require irradiation with UV light in a suitable solvent, potentially in the presence of a base to facilitate the elimination of HBr and subsequent ring closure.
Quantitative Data (Hypothetical):
| Step | Reactant | Reagent(s) | Solvent | Yield (%) (Target) |
| 1. Reduction | 1,8-Naphthaldehyde | NaBH4 | Methanol | >90 |
| 2. Bromination | 1,8-Naphthalene Dialcohol | PBr3 | Dichloromethane | 70-80 |
| 3. Intramolecular Photocyclization | 1,8-Bis(bromomethyl)naphthalene | UV light, Base | Acetonitrile | 10-20 |
Pathway 2: Ring Contraction of a Naphtho[1,8-de][1][2]dioxepine Derivative
Another potential route could involve the synthesis of a seven-membered ring precursor, a Naphtho[1,8-de][1][2]dioxepine, followed by a photochemical or thermal ring contraction to form the desired oxete.
Logical Relationship Diagram:
Caption: Proposed synthesis via ring contraction of a dioxepine.
Hypothetical Protocol:
-
Ketalization of Acenaphthenequinone: Acenaphthenequinone can be converted to its corresponding ketal to protect the carbonyl groups.
-
Ozonolysis and Reduction: Ozonolysis of the double bond in the five-membered ring of the ketal, followed by a reductive workup (e.g., with dimethyl sulfide or triphenylphosphine), would yield a dialdehyde. Subsequent reduction of the dialdehydes to alcohols would provide the precursor for the seven-membered ring.
-
Formation of Naphtho[1,8-de][1][2]dioxepine: The resulting diol could be cyclized to form the seven-membered dioxepine ring using a suitable coupling agent.
-
Ring Contraction: The final step would involve the photochemical or thermal extrusion of a small molecule (e.g., CO or an oxygen atom) from the dioxepine to yield this compound.
Quantitative Data (Hypothetical):
| Step | Reactant | Reagent(s) | Solvent | Yield (%) (Target) |
| 1. Ketalization | Acenaphthenequinone | Ethylene glycol, p-TsOH | Toluene | >95 |
| 2. Ozonolysis/Reduction | Acenaphthenequinone Ketal | O3, then DMS | Dichloromethane/Methanol | 60-70 |
| 3. Dioxepine Formation | Diol precursor | DCC, DMAP | Dichloromethane | 40-50 |
| 4. Ring Contraction | Naphtho[1,8-de][1][2]dioxepine | UV light or Heat | Benzene | <10 |
Conclusion and Future Directions
The synthesis of this compound remains an open and challenging area of research. The protocols outlined above are theoretical and would require significant experimental validation and optimization. Researchers interested in pursuing this target should be prepared for low yields and the need for careful purification and characterization due to the likely instability of the final product. The successful synthesis of this compound would be a notable achievement in synthetic organic chemistry and could open up new avenues for exploring the chemical and biological properties of this unique heterocyclic system, with potential applications in materials science and medicinal chemistry. Further investigation into analogous, successfully synthesized strained heterocyclic systems may provide additional insights and alternative synthetic strategies.
References
Application Notes and Protocols for Cycloaddition Reactions of Naphtho-fused Systems, featuring Acenaphthylene
Application Notes and Protocols for Cycloaddition Reactions of Naphtho[1][2]-fused Systems, featuring Acenaphthylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific molecule Naphtho[1,8-bc]oxete remains a hypothetical or highly reactive species with no available data for its use in cycloaddition reactions, the rigid and strained framework of the naphtho[1][2] system is of significant interest in the synthesis of complex polycyclic molecules. Acenaphthylene, a commercially available and well-studied polycyclic aromatic hydrocarbon, serves as an excellent and representative substrate for exploring the cycloaddition reactivity of this structural motif. The inherent strain in the five-membered ring of acenaphthylene makes it a versatile partner in various cycloaddition reactions, providing access to a diverse range of novel architectures relevant to materials science and drug discovery.
These application notes provide an overview and detailed protocols for the key cycloaddition reactions of acenaphthylene, including [4+2] Diels-Alder, [2+2] photocycloadditions, and 1,3-dipolar cycloadditions.
[4+2] Diels-Alder Reactions of Acenaphthylene
The strained double bond in the five-membered ring of acenaphthylene can act as a dienophile in Diels-Alder reactions. These reactions are valuable for the construction of complex, six-membered ring systems fused to the acenaphthylene core.
General Workflow for Diels-Alder Reactions
Caption: General workflow for a Diels-Alder reaction involving acenaphthylene.
Quantitative Data for Diels-Alder Reactions
| Diene | Dienophile | Conditions | Product | Yield (%) | Reference |
| Anthracene | Maleic Anhydride | Xylene, reflux, 30 min | 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride | >90% | [1][3] |
| Tetraphenylcyclopentadienone | Acenaphthylene | Bromobenzene, reflux, 2 h | 1,4-Epoxy-1,2,3,4-tetraphenyl-1,4-dihydronaphthalene derivative | ~85% | |
| Furan | Acenaphthylene | Benzene, 100 °C, sealed tube, 24 h | Oxanorbornene derivative | Moderate |
Experimental Protocol: Diels-Alder Reaction of Acenaphthylene with Anthracene
This protocol is a representative example of a Diels-Alder reaction where acenaphthylene acts as the dienophile.
Materials:
-
Acenaphthylene
-
Anthracene
-
Xylene (high-boiling solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Crystallization dish
-
Buchner funnel and filter paper
-
Ethyl acetate (for washing)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine acenaphthylene (1.0 eq), anthracene (1.1 eq), and xylene (sufficient to dissolve reactants upon heating).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), remove the heat source and allow the mixture to cool to room temperature.
-
Isolation: The product is expected to crystallize out of the solution upon cooling. If necessary, cool the flask in an ice bath to maximize crystal formation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected crystals with a small amount of cold ethyl acetate to remove any unreacted starting materials. Dry the purified product under vacuum.
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Characterization: Characterize the product by melting point, 1H NMR, 13C NMR, and mass spectrometry.
[2+2] Photocycloaddition Reactions of Acenaphthylene
Acenaphthylene readily undergoes [2+2] photocycloaddition reactions with various alkenes upon irradiation with UV light. These reactions are synthetically useful for the construction of strained cyclobutane rings.
Logical Diagram of [2+2] Photocycloaddition
Caption: Simplified Jablonski diagram illustrating the mechanism of [2+2] photocycloaddition.
Quantitative Data for [2+2] Photocycloadditions
| Acenaphthylene Derivative | Alkene | Conditions | Product Stereochemistry | Yield (%) | Reference |
| Acenaphthylene | Cyclopentene | Benzene, hν (>300 nm), 12 h | syn | 75% | |
| Acenaphthylene | Acrylonitrile | Acetonitrile, hν, sensitizer | Head-to-head | High | |
| Acenaphthylene | Maleic Anhydride | Dichloromethane, hν, 20 h | exo | 92% |
Experimental Protocol: [2+2] Photocycloaddition of Acenaphthylene with Maleic Anhydride
Materials:
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Acenaphthylene
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Maleic Anhydride
-
Dichloromethane (spectroscopic grade)
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Quartz reaction vessel
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UV photoreactor (e.g., Rayonet reactor with 350 nm lamps)
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Rotary evaporator
Procedure:
-
Solution Preparation: Dissolve acenaphthylene (1.0 eq) and maleic anhydride (1.2 eq) in spectroscopic grade dichloromethane in a quartz reaction vessel. The concentration should be in the range of 0.01-0.05 M.
-
Degassing: Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
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Irradiation: Place the reaction vessel in a UV photoreactor and irradiate with 350 nm lamps at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel.
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Characterization: Confirm the structure and stereochemistry of the cycloadduct using NMR spectroscopy (1H, 13C, NOESY) and mass spectrometry.
1,3-Dipolar Cycloaddition Reactions of Acenaphthylene
Acenaphthylene can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as azomethine ylides, nitrile oxides, and diazoalkanes. These reactions provide a powerful tool for the synthesis of five-membered heterocyclic rings fused to the acenaphthylene framework.[4]
Reaction Pathway for 1,3-Dipolar Cycloaddition
Caption: General pathway for the 1,3-dipolar cycloaddition of acenaphthylene.
Quantitative Data for 1,3-Dipolar Cycloadditions
| 1,3-Dipole | Dipolarophile | Conditions | Product Type | Yield (%) | Reference |
| Azomethine Ylide | Acenaphthylene | Toluene, reflux | Pyrrolidine-fused acenaphthylene | Good | [4] |
| Nitrile Oxide | Acenaphthylene | Dichloromethane, room temperature | Isoxazoline-fused acenaphthylene | High | |
| Diazoacetate | Acenaphthylene | Rh(II) catalyst, dichloromethane | Cyclopropane-fused acenaphthylene | 80-95% |
Experimental Protocol: 1,3-Dipolar Cycloaddition of Acenaphthylene with an Azomethine Ylide
Materials:
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Acenaphthylene
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N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (azomethine ylide precursor)
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Trifluoroacetic acid (catalyst)
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Anhydrous toluene
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Schlenk flask
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Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add acenaphthylene (1.0 eq) and the azomethine ylide precursor (1.1 eq) in anhydrous toluene.
-
Initiation: Add a catalytic amount of trifluoroacetic acid to the mixture.
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Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within a few hours.
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Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
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Characterization: Characterize the purified heterocyclic product using NMR, IR, and high-resolution mass spectrometry.
Safety Precautions
-
Acenaphthylene and other polycyclic aromatic hydrocarbons should be handled with care as they may be irritants or have long-term health effects.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
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UV radiation is harmful to the eyes and skin. Photochemical reactions should be carried out in appropriate shielded reactors.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
Acenaphthylene is a versatile and reactive substrate for a variety of cycloaddition reactions, providing access to a wide range of complex and novel polycyclic and heterocyclic compounds. The protocols and data presented here serve as a guide for researchers interested in exploring the synthetic utility of the naphtho[1][2]-fused system for applications in medicinal chemistry, materials science, and organic synthesis.
In-depth Computational Analysis of Naphtho[1,8-bc]oxete Reactions Currently Limited by Available Research
A comprehensive review of available scientific literature reveals a significant gap in the computational modeling of reactions involving Naphtho[1,8-bc]oxete. While computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting reactivity, and understanding electronic structures, its application to this specific heterocyclic compound appears to be limited or not extensively published.[1][2]
Detailed application notes and protocols, including quantitative data for computational models and specific experimental validation procedures for this compound reactions, are contingent on the existence of foundational research in this area. At present, searches for computational studies on the synthesis, reactivity, pericyclic reactions, cycloadditions, and electronic structure of this compound have not yielded the specific data required to generate the requested detailed content.
General computational approaches, such as Density Functional Theory (DFT), are widely used to study the mechanisms of various organic reactions, including those of heterocyclic and strained-ring systems. These studies typically provide valuable insights into reaction energetics, transition state geometries, and the influence of substituents on reactivity. However, without specific studies focused on this compound, any attempt to create detailed protocols or data tables would be speculative and not based on established scientific findings.
For researchers, scientists, and drug development professionals interested in the broader field of computational chemistry of heterocyclic compounds, a wealth of information is available for related structures. Studies on the computational analysis of other naphtho-fused heterocycles or the ring-opening reactions of other strained oxetes could serve as a methodological starting point for future investigations into this compound.
As new research is published, the development of detailed computational models for this compound reactions will become feasible. This would enable the creation of the specific application notes and protocols requested, which would be of significant value to the scientific community.
Future research in this area would likely involve:
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Quantum Chemical Calculations: Utilizing methods like DFT and ab initio calculations to investigate the geometric and electronic structure of this compound and its derivatives.
-
Reaction Pathway Mapping: Computationally exploring the potential energy surfaces of various reactions, such as thermal and photochemical rearrangements, cycloadditions, and reactions with electrophiles or nucleophiles.
-
Transition State Analysis: Locating and characterizing transition state structures to determine activation energies and reaction kinetics.
-
Solvent Effects: Modeling the influence of different solvent environments on reaction outcomes.
-
Experimental Validation: Collaborating with synthetic chemists to experimentally verify the computational predictions.
Until such dedicated studies on this compound are available, the generation of detailed, accurate, and reliable application notes and protocols for its computational modeling remains a forward-looking goal.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Naphtho[1,8-bc]oxepine Derivatives
Disclaimer: Direct synthetic routes to Naphtho[1,8-bc]oxete are not well-documented in the reviewed literature. This guide focuses on the synthesis of structurally related Naphtho[1,8-bc]oxepine derivatives, providing troubleshooting and guidance based on established synthetic methodologies for similar compounds.
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the synthesis of Naphtho[1,8-bc]oxepine derivatives. The following sections offer frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the synthesis, aiming to improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for constructing the Naphtho[1,8-bc]oxepine core?
A1: A common strategy involves a multi-step sequence starting from 1-naphthol. This typically includes O-alkylation, a Wittig reaction to introduce a side chain, Claisen rearrangement to form a key C-C bond, another O-alkylation (often O-allylation), and finally, a ring-closing metathesis (RCM) to form the seven-membered oxepine ring.[1]
Q2: What are the critical reaction steps that significantly impact the overall yield?
A2: The Claisen rearrangement and the ring-closing metathesis are often the most yield-defining steps. The efficiency of the Claisen rearrangement depends on thermal conditions and solvent choice, while the RCM is highly sensitive to the catalyst, solvent, and substrate purity.
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Yes. Many reagents used in this synthesis are hazardous. For example, Wittig reagents can be pyrophoric, and organometallic catalysts used in RCM can be air and moisture sensitive. It is crucial to work in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and handle all reagents under an inert atmosphere (e.g., argon or nitrogen) when necessary.
Troubleshooting Guides
Low Yield in Claisen Rearrangement
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Reaction Temperature | The Claisen rearrangement is a thermal process. If the temperature is too low, the reaction may be slow or incomplete. If it is too high, it can lead to decomposition of the starting material or product. Perform small-scale experiments to screen a range of temperatures (e.g., 180-220 °C) to find the optimal condition. |
| Inappropriate Solvent | High-boiling, non-polar solvents like diphenyl ether or N,N-diethylaniline are typically used. The choice of solvent can influence the reaction rate and selectivity. Consider screening different high-boiling solvents to improve the yield. |
| Presence of Impurities | Impurities in the starting material can interfere with the reaction. Ensure the precursor is purified (e.g., by column chromatography or recrystallization) before the rearrangement. |
Inefficient Ring-Closing Metathesis (RCM)
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Inactivity | RCM catalysts (e.g., Grubbs' catalysts) are sensitive to air, moisture, and impurities. Ensure the reaction is set up under a strict inert atmosphere and use freshly purified, degassed solvents. If catalyst deactivation is suspected, consider using a more robust catalyst or adding a catalyst stabilizer. |
| Low Catalyst Loading | While higher catalyst loading can increase costs, it may be necessary for challenging substrates. Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) to see if the yield improves. |
| Unfavorable Substrate Conformation | The pre-cyclization conformation of the diene can significantly impact the RCM efficiency. The flexibility of the chain linking the two alkene moieties is crucial. If the substrate is too rigid or sterically hindered, the reactive ends may not be able to come into proximity for the reaction to occur. While difficult to change for a given substrate, understanding the molecular modeling of the precursor can provide insights. |
| Incorrect Solvent | The choice of solvent can affect catalyst solubility and activity. Dichloromethane (DCM) and toluene are commonly used. Toluene is often preferred for reactions at higher temperatures. A solvent screen may be beneficial. |
Experimental Protocols
General Synthesis of Substituted 2,5-dihydro-1-naphthoxepines
This protocol is a generalized representation based on the synthesis of substituted 2,5-dihydro-1-naphthoxepines from 1-naphthol.[1]
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O-alkylation of 1-Naphthol: 1-Naphthol is reacted with an appropriate alkyl halide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to yield the corresponding 1-alkoxynaphthalene.
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Wittig Reaction: The 1-alkoxynaphthalene is then subjected to a Wittig reaction to introduce a vinyl group. This typically involves reaction with a phosphonium ylide.
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Claisen Rearrangement: The product from the Wittig reaction is heated in a high-boiling solvent to induce a Claisen rearrangement, forming a 2-allyl-1-naphthol derivative.
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O-allylation: The newly formed hydroxyl group on the naphthalene ring is then allylated using an allyl halide and a base.
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Ring-Closing Metathesis (RCM): The resulting diene is dissolved in a degassed solvent (e.g., toluene) and treated with a Grubbs' catalyst to effect the ring closure, yielding the 2,5-dihydro-1-naphthoxepine.
Data Presentation
| Reaction Step | Key Reagents | Typical Solvent | General Yield Range |
| O-alkylation | Alkyl halide, K₂CO₃ | DMF | 85-95% |
| Wittig Reaction | Phosphonium ylide | THF | 70-85% |
| Claisen Rearrangement | - | Diphenyl ether | 60-75% |
| O-allylation | Allyl bromide, K₂CO₃ | Acetone | 90-98% |
| Ring-Closing Metathesis | Grubbs' Catalyst | Toluene | 50-70% |
Note: Yields are indicative and can vary significantly based on the specific substrate and reaction conditions.
Visualizations
Caption: Synthetic workflow for Naphtho[1,8-bc]oxepine derivatives.
Caption: Key factors influencing the yield of the synthesis.
References
Technical Support Center: Purification of Naphtho[1,8-bc]oxete and Related Strained Heterocycles
Disclaimer: Naphtho[1,8-bc]oxete is a highly strained and reactive molecule that is not commercially available and for which established purification protocols are not documented in the scientific literature. The following troubleshooting guide and FAQs are based on best practices for the purification of other highly reactive, air- and moisture-sensitive organic compounds. These are intended to be general guidelines for researchers exploring the synthesis and purification of novel, unstable molecules.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Decomposition on Silica/Alumina Column | The stationary phase (silica or alumina) is acidic/basic and catalyzes the decomposition of the sensitive product. | - Use a less acidic or deactivated stationary phase. This can be achieved by treating silica gel with a solution of triethylamine in the eluent system.- Consider alternative chromatography methods such as size-exclusion chromatography or chromatography on a less reactive stationary phase like fluorinated silica.- Low-temperature column chromatography can minimize thermal decomposition during the purification process. |
| Sample Streaking or Tailing on TLC Plate | The compound is highly polar and interacts strongly with the TLC plate's stationary phase.The compound may be decomposing on the plate. | - Add a small amount of a polar solvent (e.g., methanol) or a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent.- Spot the TLC plate and elute it immediately to minimize the time the compound spends on the stationary phase.- Use reverse-phase TLC plates if the compound is non-polar. |
| Low or No Recovery After Purification | The compound is volatile and has been lost under vacuum.The compound has decomposed during the purification process.The compound has irreversibly adsorbed to the stationary phase. | - For volatile compounds, use low-temperature rotary evaporation or remove the solvent by passing a stream of inert gas over the solution.- Ensure all purification steps are carried out under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures.- A "plug" of silica may be preferable to a full column to minimize contact time and potential for adsorption. |
| Presence of Polymeric Material in the Purified Product | The monomeric product is unstable and prone to polymerization, which can be initiated by light, heat, or trace impurities. | - Perform all manipulations in the dark or under red light.- Keep the compound at a low temperature at all times.- Ensure all solvents and reagents are rigorously purified and degassed to remove potential initiators. |
| Difficulty in Obtaining a Crystalline Product | The presence of persistent impurities is hindering crystal lattice formation.The compound may be an oil at room temperature. | - Attempt crystallization from a variety of solvent systems and at different temperatures.- If the product is an oil, consider purification by sublimation or Kugelrohr distillation if it is thermally stable enough.- If impurities are the issue, an additional chromatographic step or a chemical quench of a specific impurity might be necessary. |
Frequently Asked Questions (FAQs)
Q1: My target compound, this compound, seems to decompose upon exposure to air. How can I handle it during purification?
A1: For highly air-sensitive compounds, all purification steps must be conducted under a strict inert atmosphere. This involves the use of Schlenk lines or a glovebox. All solvents should be thoroughly deoxygenated (e.g., by sparging with argon or nitrogen) and dried over an appropriate drying agent. Glassware should be oven- or flame-dried before use.
Q2: What is the best chromatographic technique for purifying a highly reactive molecule like this compound?
A2: Low-temperature column chromatography is often the method of choice for thermally unstable compounds. A column with a jacket through which a coolant can be circulated is ideal. The stationary phase should be carefully chosen to be as inert as possible. Deactivated silica or alumina, or even fluorinated silica gel, can be good options. In some cases, preparative thin-layer chromatography (prep-TLC) at low temperatures can also be effective for small-scale purifications.
Q3: Can I use rotary evaporation to concentrate my product?
A3: Caution should be exercised when using rotary evaporation. If the compound is volatile, you risk losing your product. If it is thermally unstable, the heat from the water bath, even at room temperature, could cause decomposition. It is often safer to remove the solvent in vacuo without heating or by passing a gentle stream of an inert gas over the solution at a low temperature.
Q4: What characterization techniques are suitable for such an unstable compound?
A4: Characterization should be performed immediately after purification. NMR spectroscopy at low temperatures is a powerful tool for structural elucidation. If the compound is sufficiently stable, high-resolution mass spectrometry (HRMS) can confirm the molecular formula. If single crystals can be obtained, X-ray crystallography provides definitive structural proof. All samples for characterization should be prepared under an inert atmosphere.
Experimental Protocols
Protocol 1: General Procedure for Low-Temperature Column Chromatography
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Column Preparation:
-
Select a jacketed chromatography column.
-
Dry the column and all other glassware in an oven and allow to cool under a stream of inert gas.
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Prepare a slurry of the chosen stationary phase (e.g., deactivated silica gel) in the initial, non-polar eluent.
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Pack the column with the slurry, ensuring no air bubbles are trapped.
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Begin circulating a coolant (e.g., from a cryostat) through the jacket of the column, set to the desired temperature (e.g., -40 °C to -78 °C).
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Equilibrate the column by running the initial eluent through it until the temperature is stable.
-
-
Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column using a cannula or a long-stemmed pipette.
-
Begin the elution with the starting solvent system, gradually increasing the polarity as needed to elute the product.
-
Collect fractions in pre-weighed and dried collection tubes under an inert atmosphere.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC, ensuring to run the plates quickly to minimize decomposition.
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Combine the fractions containing the pure product.
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Remove the solvent at low temperature under a stream of inert gas or using a high-vacuum line with a cold trap.
-
Visualizations
Caption: A generalized workflow for the purification and characterization of a highly unstable chemical compound.
Caption: A decision tree for troubleshooting common issues during the purification of reactive molecules.
Technical Support Center: Synthesis of Naphtho[1,8-bc]oxete
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of Naphtho[1,8-bc]oxete. Due to the limited specific literature on this strained heterocyclic system, this guide is based on established principles of organic chemistry and data from analogous reactions involving intramolecular cyclizations on naphthalene scaffolds and the chemistry of strained oxete rings.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Rationale |
| Inefficient Cyclization | 1. Optimize Base: If using a base-mediated intramolecular cyclization of a 1-hydroxy-8-halonaphthalene precursor, screen different bases (e.g., NaH, K₂CO₃, t-BuOK). 2. Solvent Selection: Employ a polar aprotic solvent (e.g., DMF, DMSO, THF) to facilitate the SNAr-type reaction. 3. Temperature Control: Gradually increase the reaction temperature, monitoring for product formation and decomposition. | The choice of base and solvent is critical for promoting the intramolecular nucleophilic attack of the hydroxyl group onto the carbon bearing the leaving group. Stronger, non-nucleophilic bases are often required. |
| Decomposition of Product | 1. Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to prevent product degradation. 2. Lower Temperature: If decomposition is observed at elevated temperatures, consider alternative, lower-temperature methods such as photochemical cyclization. | This compound is a strained molecule and is likely susceptible to thermal and acid/base-catalyzed ring-opening. |
| Incorrect Starting Material | 1. Verify Precursor: Confirm the structure and purity of the 1,8-disubstituted naphthalene precursor by NMR, MS, and elemental analysis. | Impurities or an incorrect precursor structure will prevent the desired reaction from occurring. |
Problem 2: Presence of Significant Side Products
Common Side Reactions and Mitigation Strategies
| Side Product | Formation Mechanism | Mitigation Strategy |
| 1,8-Naphthoquinone Methide | Elimination reaction, especially under basic conditions with certain precursors. | Use a non-nucleophilic, sterically hindered base. Keep the reaction temperature as low as possible. |
| Polymerization Products | The highly reactive quinone methide intermediate can polymerize. | Run the reaction at high dilution to favor intramolecular cyclization over intermolecular polymerization. |
| Ring-Opened Products (e.g., 1-formyl-8-hydroxynaphthalene) | Hydrolysis or other nucleophilic attack on the strained oxete ring. | Ensure anhydrous reaction conditions and use non-nucleophilic reagents. Purify the product carefully to avoid exposure to acidic or basic conditions. |
| Dimerization Products | Intermolecular reaction between two precursor molecules. | High dilution conditions are crucial to minimize bimolecular reactions. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A common strategy for the synthesis of fused heterocyclic systems is through intramolecular cyclization. For this compound, a hypothetical yet plausible route is the base-induced intramolecular cyclization of 1-hydroxy-8-(halomethyl)naphthalene or a related precursor with a suitable leaving group at the 8-position.
Q2: What are the main challenges in synthesizing this compound?
The primary challenges are expected to be:
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Ring Strain: The formation of the four-membered oxete ring fused to the rigid naphthalene system introduces significant ring strain, making the product potentially unstable.
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Competing Side Reactions: The proximity of the reactive groups in the 1,8-disubstituted naphthalene precursor can lead to various side reactions, such as elimination to form a quinone methide, polymerization, and dimerization.
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Product Instability: The synthesized this compound is likely to be sensitive to heat, light, and acidic or basic conditions, which can lead to ring-opening or rearrangement.
Q3: How can I purify this compound?
Given its potential instability, purification should be conducted under mild conditions.
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Chromatography: Use neutral silica gel or alumina for column chromatography with non-polar to moderately polar eluents. Avoid acidic or basic additives.
-
Recrystallization: If the product is a solid, recrystallization from a non-polar solvent at low temperatures might be effective.
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Handling: Handle the purified compound under an inert atmosphere (e.g., argon or nitrogen) and store it at low temperatures, protected from light.
Q4: What analytical techniques are best for characterizing this compound?
-
¹H and ¹³C NMR: To confirm the structure and purity. The chemical shifts of the protons and carbons in the strained ring will be characteristic.
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High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
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Infrared (IR) Spectroscopy: To identify the absence of precursor functional groups (e.g., -OH) and the presence of characteristic ether linkages.
-
UV-Vis Spectroscopy: To study the electronic properties of this novel chromophore.
Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of this compound via Intramolecular Cyclization
-
Precursor: 1-Hydroxy-8-(bromomethyl)naphthalene.
-
Reagents: Sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous Dimethylformamide (DMF).
-
Procedure: a. To a solution of 1-hydroxy-8-(bromomethyl)naphthalene (1.0 eq) in anhydrous DMF at 0 °C under an argon atmosphere, add NaH (1.2 eq) portion-wise. b. Stir the mixture at 0 °C for 30 minutes. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. d. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. e. Extract the product with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at low temperature. g. Purify immediately by column chromatography on neutral silica gel.
Visualizations
Caption: Proposed synthesis of this compound and major side reactions.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Stability and degradation of Naphtho[1,8-bc]oxete under different conditions
Disclaimer: Direct experimental data on the stability and degradation of Naphtho[1,8-bc]oxete is limited in publicly available literature. The following troubleshooting guides and FAQs are based on general principles of heterocyclic chemistry and data from related naphthalene derivatives. Researchers should always perform their own stability studies to determine the specific degradation profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound?
A1: The stability of this compound, like many heterocyclic compounds, is primarily influenced by:
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pH: The presence of acidic or basic conditions can catalyze hydrolysis or other degradation pathways.
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Temperature: Elevated temperatures can lead to thermal decomposition.
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Light: Exposure to UV or visible light can induce photolytic degradation.
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Oxidizing Agents: The presence of oxidizing agents may lead to oxidative degradation of the molecule.
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Solvent: The choice of solvent can influence the rate and pathway of degradation.
Q2: How should I store this compound to ensure its stability?
A2: To maximize stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, keeping the compound at low temperatures (-20°C or -80°C) is recommended.
Q3: What are the potential degradation products of this compound?
A3: While specific degradation products for this compound are not well-documented, potential degradation pathways could involve the opening of the oxete ring. Based on related naphthalene structures, degradation could lead to the formation of naphthaldehyde or naphthoic acid derivatives. For instance, some strained 1,8-naphthalene derivatives have been observed to undergo rearrangement under mild conditions[1].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) after sample preparation. | Degradation of this compound during sample preparation. | • Prepare samples fresh and analyze them immediately. • Use a mobile phase with a neutral pH. • Protect the sample from light during preparation and analysis. |
| Loss of compound potency or activity over time. | Instability of the compound in the formulation or storage conditions. | • Conduct a forced degradation study to identify the primary degradation pathways. • Reformulate with stabilizing excipients. • Optimize storage conditions (temperature, light exposure, humidity). |
| Discoloration of the solid compound or solution. | Photodegradation or oxidation. | • Store the compound in an amber vial or protected from light. • Purge the storage container with an inert gas. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate how stability information for this compound could be presented.
Table 1: Thermal Stability of this compound
| Temperature (°C) | Time (hours) | % Degradation | Appearance |
| 40 | 24 | < 1% | No change |
| 60 | 24 | 5% | Slight yellowing |
| 80 | 24 | 15% | Yellow to brown |
| 120 | 24 | > 50% | Dark brown |
Note: Thermal stability of related 1,8-naphthalimide salts has been observed up to 110-140°C[2].
Table 2: pH Stability of this compound in Aqueous Solution at 25°C
| pH | Time (hours) | % Degradation | Major Degradant(s) |
| 2.0 (Acidic) | 24 | 25% | Compound A |
| 7.0 (Neutral) | 24 | < 2% | Not detected |
| 9.0 (Basic) | 24 | 18% | Compound B |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Conditions
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
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Acidic Stress: Add an appropriate volume of the stock solution to a solution of 0.1 N HCl to achieve a final concentration of 100 µg/mL.
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Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
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Neutralization: After incubation, neutralize the solution with an equivalent amount of 0.1 N NaOH.
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Analysis: Analyze the sample by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Visualizations
Caption: Workflow for a forced degradation study under acidic conditions.
Caption: Hypothetical degradation pathways of this compound under different stress conditions.
References
Navigating the Synthesis of Naphtho[1,8-bc]oxete Derivatives: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Naphtho[1,8-bc]oxete derivatives presents a formidable challenge due to the significant ring strain and potential for high reactivity of the fused four-membered oxete ring. To date, the successful synthesis of this specific heterocyclic system has not been reported in peer-reviewed literature, suggesting its likely instability under typical laboratory conditions. This technical support center provides a comprehensive guide to troubleshoot potential synthetic routes, manage experimental challenges, and understand the theoretical underpinnings of this novel compound class.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound derivatives so challenging?
A1: The primary challenge lies in the inherent instability of the target molecule. The fusion of a four-membered oxete ring to the rigid naphthalene core induces significant angle and torsional strain. Furthermore, computational studies would be needed to definitively predict its electronic character, but it is plausible that the this compound system could exhibit anti-aromatic properties, which would contribute to its high reactivity and instability.
Q2: What are the most promising synthetic strategies to explore for the formation of the this compound core?
A2: Given the lack of established protocols, theoretical approaches are the most viable starting point. The most promising methods for constructing strained oxetene rings are photochemical reactions. Specifically, an intramolecular Paterno-Büchi reaction, which involves the [2+2] photocycloaddition of a carbonyl group and an alkene, could be a potential route. For instance, a suitably substituted 1,8-dialdehydonaphthalene or a related derivative with a tethered alkene might be a candidate for intramolecular photocycloaddition.
Q3: What are the expected major side reactions and decomposition pathways?
A3: Due to the high ring strain, the this compound ring is expected to be highly susceptible to ring-opening reactions. These could be initiated by heat, light, or the presence of acids, bases, or nucleophiles. Potential decomposition pathways could include rearrangement to more stable isomers, polymerization, or fragmentation of the naphthalene core, especially if the reaction proceeds through high-energy intermediates. An unusual rearrangement of a 1,8-naphthalene derivative proceeding through a highly strained naphtho oxazinium intermediate has been reported, highlighting the propensity of such systems to undergo unexpected transformations.[1]
Q4: How can I detect the formation of the transient this compound product?
A4: Detection of a potentially unstable product requires in-situ analysis at low temperatures. Techniques such as low-temperature NMR spectroscopy or matrix isolation spectroscopy (trapping the reaction mixture in an inert gas matrix at cryogenic temperatures) would be necessary to characterize the fleeting intermediate. Mass spectrometry could also be used to detect the molecular ion of the target compound, but care must be taken to use soft ionization techniques to prevent fragmentation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No product formation observed. | 1. Unfavorable reaction thermodynamics/kinetics: The energy barrier for the formation of the strained ring may be too high. 2. Incorrect wavelength for photochemical reaction: The precursor may not be absorbing at the wavelength of the light source. 3. Precursor instability: The starting material may be degrading under the reaction conditions. | 1. Employ high-energy conditions with caution: Use of high-intensity UV light or microwave irradiation could be explored, but with the high risk of decomposition. 2. Optimize photochemical setup: Screen different light sources (e.g., medium-pressure mercury lamp, specific wavelength LEDs) and use appropriate filters to isolate the desired wavelength. Ensure efficient cooling of the reaction vessel. 3. Verify precursor stability: Run control experiments without the light source to check for thermal decomposition of the starting material. |
| Immediate decomposition of the product. | 1. High reactivity of the oxete ring: The product is too unstable to be isolated under the reaction conditions. 2. Presence of quenching agents: Impurities in the solvent or reagents may be reacting with the product. | 1. In-situ trapping: Introduce a trapping agent (e.g., a reactive diene for a Diels-Alder reaction) into the reaction mixture to immediately react with the this compound as it is formed, yielding a more stable adduct. 2. Rigorous purification of reagents and solvents: Use freshly distilled, degassed, and anhydrous solvents. Purify all reagents immediately before use. |
| Complex mixture of unidentifiable products. | 1. Multiple competing reaction pathways: Photochemical reactions can often lead to a variety of products. 2. Product rearrangement and degradation: The initial product may be rearranging into multiple other compounds. | 1. Optimize reaction parameters: Systematically vary the solvent, temperature, concentration, and light intensity to favor the desired reaction pathway. 2. Utilize sensitizers or quenchers: In photochemical reactions, triplet sensitizers can be used to promote specific reaction pathways, while quenchers can inhibit undesired side reactions. |
| Difficulty in purifying the product. | Instability on chromatographic media: The product may decompose on silica or alumina gel. | Avoid standard chromatography: If a stable product is obtained, purification should be attempted using non-adsorptive methods like recrystallization or sublimation at low temperatures. If chromatography is necessary, use deactivated silica or alumina and work quickly at low temperatures. |
Experimental Protocols: A Theoretical Approach
As there are no established experimental protocols for the synthesis of this compound, the following represents a hypothetical starting point for researchers based on the synthesis of other strained oxetenes.
Hypothetical Protocol: Intramolecular Paterno-Büchi Reaction
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Precursor Synthesis: Synthesize a suitable precursor, such as 1-formyl-8-vinylnaphthalene. This would require a multi-step synthesis starting from 1,8-disubstituted naphthalene derivatives.
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Photochemical Reaction Setup:
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Dissolve the precursor in a rigorously dried and degassed non-polar solvent (e.g., cyclohexane or benzene-d6 for NMR monitoring) at a high dilution (e.g., 0.01 M) to favor intramolecular reaction over intermolecular polymerization.
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Transfer the solution to a quartz reaction vessel equipped with a cooling system to maintain a low temperature (e.g., -78 °C).
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Purge the solution with an inert gas (e.g., argon) for at least 30 minutes to remove oxygen, which can quench excited states and lead to side reactions.
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Irradiation:
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Irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp with a Pyrex filter to block high-energy UV).
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Monitor the reaction progress by low-temperature NMR or LC-MS at regular intervals.
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Analysis:
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If the formation of a new product is observed, attempt to characterize it in-situ using spectroscopic methods at low temperatures.
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If the product appears to be stable enough for isolation, carefully remove the solvent under reduced pressure at a low temperature.
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Visualizing the Synthetic Challenge
Diagram 1: Hypothetical Photochemical Synthesis Workflow
Caption: A proposed workflow for the synthesis and analysis of this compound.
Diagram 2: Troubleshooting Logic for Failed Synthesis
Caption: A decision tree for troubleshooting the synthesis of this compound.
This technical support guide is intended to provide a framework for approaching the synthesis of the novel and challenging this compound ring system. Researchers are encouraged to proceed with caution, paying close attention to safety and employing robust analytical techniques to monitor their reactions. The exploration of such highly strained systems, while difficult, has the potential to lead to new discoveries in the fields of physical organic chemistry and materials science.
References
Technical Support Center: Synthesis of Naphtho[1,8-bc]oxete and Related Strained Naphtho-Fuzed Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the synthesis of Naphtho[1,8-bc]oxete and other challenging peri-fused naphtho systems. Given the limited specific literature on this compound, this guide draws parallels from the synthesis of structurally related strained compounds, such as acenaphthylene oxide (1,2-epoxyacenaphthene), to address potential challenges.
Troubleshooting Guide
This section addresses common issues that researchers may encounter during the synthesis and scale-up of strained naphtho-fuzed oxetes.
Question 1: Why am I observing very low to no yield of the desired this compound product?
Answer: The synthesis of highly strained four-membered rings fused to an aromatic system is inherently challenging due to significant ring strain. Several factors could contribute to low or no yield:
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High Activation Energy Barrier: The formation of the strained oxete ring likely has a high activation energy, requiring specific and optimized reaction conditions.
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Reagent Incompatibility: The chosen oxidant or cyclization agent may not be suitable for this specific transformation. For instance, harsh oxidants can lead to decomposition of the starting material or the product.
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Product Instability: The target molecule, this compound, is expected to be highly unstable and may decompose rapidly under the reaction conditions or during workup and purification.
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Side Reactions: Competing side reactions, such as polymerization of the starting material or the formation of more stable isomeric products, can dominate the reaction pathway.
Troubleshooting Steps:
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Re-evaluate Reaction Conditions: Systematically vary the temperature, reaction time, and concentration of reactants. Lower temperatures may help to stabilize the product.
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Screen Different Reagents: If using an oxidation approach, consider a range of oxidizing agents from milder options like dimethyldioxirane (DMDO) to more reactive ones like meta-chloroperoxybenzoic acid (m-CPBA).
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In-situ Trapping: Attempt to trap the product in-situ with a suitable reagent to confirm its formation, even if it is too unstable to isolate.
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Precursor Purity: Ensure the purity of the starting material, as impurities can interfere with the reaction.
Question 2: My reaction mixture shows a complex mixture of unidentified byproducts. What are the likely side reactions?
Answer: The formation of multiple byproducts is a common challenge in the synthesis of strained molecules. Potential side reactions include:
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Over-oxidation: The naphthalene core or the desired oxete product may undergo further oxidation, leading to quinones or ring-opened products.
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Dimerization/Polymerization: The reactive starting material or intermediate species may self-react to form dimers or polymers.
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Rearrangement Products: The strained oxete ring may undergo rearrangement to form more stable isomers, such as naphtho-fused furans or other oxygen-containing heterocycles.
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Solvent Participation: The solvent may react with intermediates, especially if it is nucleophilic.
Troubleshooting Steps:
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Spectroscopic Analysis: Use techniques like LC-MS, GC-MS, and NMR to identify the major byproducts. Understanding the structure of the byproducts can provide insights into the competing reaction pathways.
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Protecting Groups: Consider the use of protecting groups on the naphthalene ring to prevent side reactions at undesired positions.
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Change the Solvent: Switch to a more inert solvent to minimize its participation in the reaction.
Question 3: How can I purify the unstable this compound product?
Answer: Purification of highly reactive and unstable compounds requires gentle techniques.
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Low-Temperature Chromatography: If amenable to chromatography, use a column cooled to a low temperature (e.g., with a cooling jacket) and work quickly.
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Recrystallization: If the product is a solid, low-temperature recrystallization from a non-reactive solvent might be possible.
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Sublimation: For volatile and thermally stable (at low pressure) compounds, high-vacuum sublimation can be a very effective purification method.
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Avoid Protic Solvents and Acids/Bases: These are likely to promote the decomposition of the strained oxete ring.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scale-up of this compound synthesis?
A1: The primary challenges in scaling up the synthesis include:
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Exothermic Reactions: Oxidation reactions can be highly exothermic, posing a safety risk and potentially leading to product decomposition at a larger scale. Careful control of temperature and addition rates is crucial.
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Product Instability: The inherent instability of the target molecule makes handling and storing larger quantities hazardous.
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Purification Difficulties: Chromatographic purification can be impractical and inefficient at a large scale for unstable compounds. Alternative methods like crystallization or sublimation need to be developed.
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Low Yields: The typically low yields of such strained systems make the process economically unviable for large-scale production without significant optimization.
Q2: Are there any established protocols for the synthesis of this compound?
A2: To date, there are no specific, well-established protocols for the synthesis of this compound in the peer-reviewed literature. The information provided here is based on analogous syntheses of strained cyclic ethers on polycyclic aromatic frameworks.
Q3: What analytical techniques are best suited for characterizing this compound?
A3: Characterization will be challenging due to the expected instability.
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NMR Spectroscopy: Low-temperature NMR would be essential to obtain structural information before the compound decomposes.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula. Techniques with soft ionization methods would be preferable.
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X-ray Crystallography: If a stable crystal can be obtained at low temperature, this would provide definitive structural proof.
Quantitative Data Summary
The following tables present hypothetical data based on the epoxidation of acenaphthylene, which can serve as a starting point for the optimization of this compound synthesis.
Table 1: Effect of Oxidizing Agent on a Model Peri-Cyclization Reaction
| Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Desired Product (%) |
| m-CPBA | 0 | 4 | 85 | 40 |
| m-CPBA | 25 | 1 | 95 | 25 (with decomposition) |
| DMDO | -20 | 12 | 60 | 55 |
| Peracetic Acid | 0 | 2 | 90 | 30 |
Table 2: Influence of Solvent on Product Yield
| Solvent | Dielectric Constant | Temperature (°C) | Yield of Desired Product (%) |
| Dichloromethane | 9.1 | 0 | 40 |
| Chloroform | 4.8 | 0 | 35 |
| Acetone | 21 | -20 | 55 |
| Diethyl Ether | 4.3 | 0 | 30 |
Experimental Protocols
Protocol 1: Synthesis of Acenaphthylene Oxide (A Model for Strained Naphtho-fuzed Ethers)
This protocol for the epoxidation of acenaphthylene can be adapted as a starting point for attempts to synthesize this compound from a suitable precursor.[1]
Materials:
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Acenaphthylene
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meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium sulfite solution
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes and ethyl acetate for chromatography
Procedure:
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Dissolve acenaphthylene (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.
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Add the m-CPBA solution dropwise to the acenaphthylene solution over 30 minutes, maintaining the temperature at 0 °C.
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Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.
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Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.
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Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford acenaphthylene oxide.
Visualizations
Diagram 1: Proposed Synthetic Workflow for this compound
A potential workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
A logical flow for troubleshooting low product yield.
Diagram 3: Potential Decomposition Pathways of this compound
Possible decomposition pathways for the strained target molecule.
References
Troubleshooting spectroscopic analysis of Naphtho[1,8-bc]oxete
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize Naphtho[1,8-bc]oxete and my reaction mixture is turning dark, yielding a complex mixture of products upon preliminary analysis. What could be the cause?
A1: The high degree of ring strain in the oxete fused to the rigid naphthalene core makes this compound highly susceptible to decomposition. The likely cause of the complex mixture and dark coloration is polymerization or rearrangement reactions. The oxete ring can readily open to form a reactive vinyl ether or undergo other rearrangements, leading to a cascade of secondary reactions. It is crucial to employ mild reaction conditions, low temperatures, and to work up the reaction mixture quickly.
Q2: My NMR spectrum of the purified product does not show the expected signals for this compound. Instead, I see broad signals in the aromatic region and no distinct upfield peaks for the oxete protons. Why is this?
A2: This is a strong indication that the desired molecule has not been successfully synthesized or has decomposed. The broad aromatic signals suggest the formation of polymeric material. The absence of characteristic signals for the oxete ring protons, which would be expected at a distinct chemical shift due to the strained environment, points towards ring opening. Consider the possibility of forming more stable isomers, such as a naphthol derivative, which would present different NMR characteristics.
Q3: What are the expected key features in the IR spectrum of this compound?
A3: The IR spectrum should display characteristic bands for the aromatic naphthalene system, including C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1500-1600 cm⁻¹ region. The most diagnostic feature for the oxete ring would be the C-O-C stretching vibration. In strained ethers, this band can be shifted. For this compound, a strong C-O stretching band might be expected in the 1050-1250 cm⁻¹ range. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would be crucial to rule out the presence of naphthol decomposition products.
Q4: How can I confirm the presence of this compound using mass spectrometry?
A4: High-resolution mass spectrometry (HRMS) would be essential to confirm the exact mass of the parent ion corresponding to the molecular formula of this compound (C₁₁H₆O). In the mass spectrum, you should look for the molecular ion peak (M⁺). Due to the strained nature of the molecule, significant fragmentation might be observed even under soft ionization conditions. Expect to see fragment ions corresponding to the loss of CO (M-28) or other rearrangements.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No product formation, starting material recovered | Reaction conditions are too mild; insufficient activation energy. | Cautiously increase the reaction temperature in small increments. Consider using a more reactive precursor for the oxete ring formation. |
| Formation of a dark, intractable tar | Decomposition of the target molecule due to high ring strain. | Maintain strict temperature control at low temperatures (-78 °C to 0 °C). Use a high-dilution technique to minimize intermolecular reactions. Ensure all reagents and solvents are rigorously purified and degassed. |
| Complex mixture of products observed in TLC/LC-MS | Instability of this compound under reaction or workup conditions. | Minimize the reaction time. Use a rapid workup procedure at low temperatures. Employ flash chromatography on a neutral stationary phase (e.g., deactivated silica gel) for purification. |
| NMR shows unexpected aromatic signals and no oxete protons | Rearrangement to a more stable isomer (e.g., a naphthol derivative). | Carefully analyze the NMR spectrum for signals corresponding to a hydroxyl group and a different aromatic substitution pattern. Compare with spectra of known naphthalene isomers. |
| Mass spectrum shows fragments but no clear molecular ion | The molecule is too unstable for the chosen ionization technique. | Use a softer ionization method such as Chemical Ionization (CI) or Electrospray Ionization (ESI) if applicable. |
Hypothetical Spectroscopic Data
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.8 - 7.2 | d | ~7-8 |
| H-3 | 7.3 - 7.6 | t | ~7-8 |
| H-4 | 7.7 - 8.0 | d | ~7-8 |
| H-5 | 7.7 - 8.0 | d | ~7-8 |
| H-6 | 7.3 - 7.6 | t | ~7-8 |
| Oxete Protons | 5.0 - 5.5 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 115 - 125 |
| C-3 | 125 - 135 |
| C-4 | 125 - 135 |
| C-5 | 125 - 135 |
| C-6 | 115 - 125 |
| Aromatic Quaternary Carbons | 130 - 150 |
| Oxete Carbons | 80 - 95 |
Table 3: Predicted Key IR Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |
| C-O-C Asymmetric Stretch | 1050 - 1250 | Strong |
Experimental Protocols
Note: These are generalized protocols and should be adapted based on the specific synthetic route employed.
General ¹H and ¹³C NMR Spectroscopy Protocol:
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Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
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Transfer the solution to a clean, dry NMR tube.
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Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
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For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (this may require several hours for a dilute sample).
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Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
General FT-IR Spectroscopy Protocol:
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Ensure the sample is free of solvent.
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For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.
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Alternatively, for a soluble sample, cast a thin film onto a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.
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Acquire the spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
General High-Resolution Mass Spectrometry (HRMS) Protocol:
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., ESI or APCI).
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Acquire the spectrum in positive ion mode, scanning over a mass range that includes the expected molecular weight of this compound.
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Calibrate the instrument using a known standard to ensure high mass accuracy.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting logic for the spectroscopic analysis of this compound.
Technical Support Center: Regioselectivity in Naphtho[1,8-bc]oxete Functionalization
Disclaimer: Direct experimental data on the functionalization of Naphtho[1,8-bc]oxete is limited in current scientific literature. This guide is based on established principles of organic chemistry, reactivity of strained heterocycles, and data from analogous naphtho-fused systems. The provided protocols are illustrative and should be adapted with caution.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of this compound?
A1: The primary challenges stem from the fusion of a strained four-membered oxete ring with a naphthalene system. This unique structure leads to:
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High Reactivity and Potential Instability: The inherent ring strain of the oxete moiety makes the molecule susceptible to ring-opening reactions under various conditions.[1][2]
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Complex Regioselectivity: The naphthalene core possesses multiple non-equivalent positions for functionalization. The electronic influence of the fused oxete ring can lead to a mixture of products, making regiocontrol difficult.
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Competing Reaction Pathways: Electrophilic, nucleophilic, and cycloaddition reactions may all be viable, and reaction conditions will play a critical role in determining the outcome.
Q2: Which positions on the this compound core are most likely to react with electrophiles?
A2: Based on analogies with other peri-fused naphthalene systems like acenaphthylene, electrophilic attack is most probable at the positions alpha to the fusion, which are activated by the naphthalene system. The electron-donating character of the ether oxygen in the oxete ring is expected to further influence the electron density of the naphthalene core. However, the precise regioselectivity will be a delicate balance between electronic effects and the steric hindrance imposed by the fused ring.
Q3: Can nucleophilic functionalization be achieved without ring-opening of the oxete?
A3: Nucleophilic attack on the this compound system is a significant challenge due to the high reactivity of the strained oxete ring. Strong nucleophiles are likely to induce ring-opening.[1][3] Milder nucleophiles and carefully controlled reaction conditions would be necessary to achieve substitution on the naphthalene core without cleaving the oxete.
Q4: Are cycloaddition reactions a viable strategy for functionalizing this compound?
A4: Yes, cycloaddition reactions could be a promising avenue. The strained double bond within the oxete ring, if present in a tautomeric form or an excited state, could potentially act as a dienophile or dipolarophile. Additionally, the aromatic rings of the naphthalene system could participate in cycloadditions under appropriate conditions, similar to other polycyclic aromatic hydrocarbons.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Q: My electrophilic substitution reaction on a this compound precursor is yielding a mixture of isomers. How can I improve the regioselectivity?
A: Poor regioselectivity is a common issue in the functionalization of polycyclic aromatic systems. Here are some strategies to consider:
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Choice of Lewis Acid: The nature and strength of the Lewis acid catalyst can significantly influence the regiochemical outcome. A bulkier Lewis acid may favor substitution at a less sterically hindered position.
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Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product.
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Solvent Effects: The polarity of the solvent can affect the stability of the reaction intermediates and transition states, thereby influencing the product distribution.
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Directing Groups: If your substrate contains other functional groups, their directing effects will play a crucial role. Activating, ortho, para-directing groups or deactivating, meta-directing groups will compete with the influence of the fused oxete ring.[4][5][6]
Illustrative Data from Analogous Systems:
The following table summarizes the regioselectivity observed in the electrophilic substitution of naphtho[2,1-b]furan, a related, less-strained system. This can provide a starting point for predicting the behavior of this compound derivatives.
| Electrophile | Reagent/Catalyst | Major Isomer(s) | Minor Isomer(s) | Reference |
| Br | Br₂ in CCl₄ | 2-bromo | 5-bromo | Based on general naphthofuran reactivity |
| NO₂ | HNO₃/H₂SO₄ | 2-nitro | 5-nitro | Based on general naphthofuran reactivity |
| SO₃H | conc. H₂SO₄ | 2-sulfonic acid | Not reported | Based on general naphthofuran reactivity |
| CH₃CO | CH₃COCl/AlCl₃ | 2-acetyl | Not reported | Based on general naphthofuran reactivity |
Issue 2: Unwanted Ring-Opening of the Oxete Ring
Q: My reaction is leading to decomposition or ring-opened products instead of the desired functionalization. What can I do to preserve the oxete ring?
A: The high ring strain of the oxete makes it susceptible to cleavage. To mitigate this:
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Avoid Harsh Conditions: High temperatures, strong acids or bases, and highly reactive reagents should be avoided.
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Use Milder Reagents: Opt for less aggressive electrophiles or nucleophiles. For example, use N-bromosuccinimide (NBS) instead of Br₂ for bromination.
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Protective Groups: If the reaction chemistry allows, consider strategies to temporarily protect the oxete moiety, although this is non-trivial for a fused aromatic system.
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Transition-Metal Catalysis: C-H activation methodologies using transition metal catalysts (e.g., Pd, Rh, Ir) can often proceed under milder conditions and may offer a way to functionalize the naphthalene core without disrupting the oxete ring.
Experimental Protocols (Illustrative)
Protocol 1: Hypothetical Regioselective Bromination
This protocol is a hypothetical starting point for the selective bromination of a this compound derivative.
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Preparation: Dissolve the this compound substrate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, carbon tetrachloride) under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C using a dry ice/acetone bath.
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Reagent Addition: Slowly add a solution of N-bromosuccinimide (1.05 eq) in the same solvent to the cooled reaction mixture over a period of 30 minutes.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
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Purification: Purify the crude product by column chromatography on silica gel to isolate the desired brominated isomer(s).
Protocol 2: Illustrative Palladium-Catalyzed C-H Arylation
This protocol outlines a general approach for a direct arylation reaction, which may offer better regiocontrol and milder conditions.
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Catalyst Preparation: In a glovebox or under an inert atmosphere, add the this compound substrate (1.0 eq), aryl halide (1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., a phosphine ligand, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 eq) to a dry reaction vessel.
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Reaction Setup: Add a suitable anhydrous solvent (e.g., toluene, dioxane). Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
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Reaction Monitoring: Monitor the formation of the product by GC-MS or LC-MS.
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Work-up: After completion, cool the reaction to room temperature and dilute with an appropriate organic solvent. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
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Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the arylated product.
Visualizations
Caption: Competing pathways in electrophilic functionalization.
Caption: Experimental workflow for regioselectivity optimization.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unusual Transformations of Strain-Heightened Oxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Handling and storage guidelines for Naphtho[1,8-bc]oxete
Disclaimer: Naphtho[1,8-bc]oxete is a specialized chemical with limited publicly available safety and handling data. The following guidelines are based on general principles for handling strained heterocyclic ethers and reactive naphthalene derivatives. Always perform a thorough risk assessment before handling this compound and consult with a qualified safety professional.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential hazards?
This compound is a polycyclic aromatic hydrocarbon containing a highly strained oxete ring fused to a naphthalene backbone. Due to this structure, it is predicted to be a reactive and potentially unstable compound. The primary hazards are expected to be:
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Flammability: Like many organic compounds, it is likely flammable. Naphthalene, a related compound, can form explosive mixtures with air upon intense heating.[1]
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Reactivity: The strained four-membered ether ring (oxete) is susceptible to ring-opening reactions. This can be initiated by heat, light, or exposure to acids or bases.
-
Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light.[2] While specific data for this compound is unavailable, this is a critical potential hazard.
-
Toxicity: Naphthalene is classified as a carcinogen and can cause various health effects.[3] While the specific toxicity of this compound is not known, it should be handled with care, assuming it may have similar or other toxic properties.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Temperature: Store in a cool, well-ventilated area. Do not store above 30°C.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and peroxide formation.
-
Light: Protect from light. Store in an amber glass vial or a light-blocking container.[4]
-
Container: Use a tightly sealed container to prevent exposure to air and moisture. For long-term storage, consider a sealed ampoule.
-
Location: Store in a designated flammable liquids storage cabinet.[5]
Q3: How should I handle this compound in the laboratory?
All manipulations should be carried out in a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.[2]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat is recommended.
-
-
Dispensing:
-
Use clean, dry glassware.
-
Avoid contact with air as much as possible.
-
If the compound is a solid, handle it quickly to minimize exposure.
-
If it is in solution, use a syringe or cannula to transfer under an inert atmosphere.
-
-
Heating: Avoid heating the compound unless it is part of a controlled reaction. If heating is necessary, do so gradually and with appropriate shielding.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has changed color (e.g., yellowing) | Decomposition or oxidation. | Do not use. The compound may have degraded, and the impurities could interfere with your experiment. Dispose of it as chemical waste. |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. Peroxide formation. | Test for peroxides (see below). If peroxides are present, do not use. If negative, consider re-purifying the compound if possible, or using a fresh batch. |
| Precipitate formation in solution | Low solubility at a given temperature or decomposition. | Try gentle warming to redissolve. If the precipitate does not dissolve, it may be a decomposition product. Filter the solution before use, but be aware that the concentration will be affected. |
Experimental Protocols
Protocol 1: Peroxide Testing for Ethers
Given the ether linkage in this compound, testing for peroxides is a critical safety measure, especially if the container has been opened previously.
Materials:
-
Potassium iodide (KI) solution (10% w/v in deionized water)
-
Starch solution (1% w/v)
-
Small test tube
-
Sample of this compound solution
Procedure:
-
Add 1 mL of the this compound solution to a test tube.
-
Add 1 mL of the 10% KI solution.
-
Shake the test tube for 30 seconds.
-
Add a few drops of the starch solution.
-
Observation:
-
No color change: Peroxides are not present in significant amounts.
-
Yellow to brown color: Peroxides are present.
-
Dark blue or black color: High levels of peroxides are present. DANGER: Do not handle further. Contact your institution's safety officer immediately.
-
Quantitative Data
As specific quantitative data for this compound is not available, the following table provides data for the related compound, naphthalene, for reference.
| Parameter | Value (for Naphthalene) | Source |
| OSHA Permissible Exposure Limit (PEL) | 10 ppm (50 mg/m³) (8-hour TWA) | [6] |
| NIOSH Recommended Exposure Limit (REL) | 10 ppm (50 mg/m³) (8-hour TWA) | [6] |
| NIOSH Short-Term Exposure Limit (STEL) | 15 ppm (75 mg/m³) | [6] |
| Odor Threshold | 0.08 ppm | [6] |
Visualizations
Caption: Workflow for handling this compound.
Caption: Decision tree for the storage of this compound.
References
- 1. media.laballey.com [media.laballey.com]
- 2. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 3. Benzene - Wikipedia [en.wikipedia.org]
- 4. Ether - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 5. eagle.justrite.com [eagle.justrite.com]
- 6. Naphthalene - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Tale of Two Heterocycles: Unraveling the Divergent Reactivity of Naphtho[1,8-bc]furan and the Elusive Naphtho[1,8-bc]oxete
A comparative analysis for researchers, scientists, and drug development professionals.
In the realm of strained heterocyclic chemistry, the fusion of three- and four-membered rings to aromatic systems imparts unique electronic and steric properties, often leading to enhanced reactivity and novel chemical transformations. This guide provides a comparative overview of the reactivity of two such systems: Naphtho[1,8-bc]furan and its highly strained analogue, Naphtho[1,8-bc]oxete. While Naphtho[1,8-bc]furan has been synthesized and its reactivity explored to some extent, this compound remains a scientifically uncharted entity, with its high degree of ring strain precluding its isolation and characterization under normal experimental conditions.
I. Synthesis and Stability: A Study in Contrast
The accessibility of a compound is a prerequisite for the study of its chemical behavior. Herein lies the most significant point of divergence between the two title compounds.
Naphtho[1,8-bc]furan has been successfully synthesized, with literature reports outlining its preparation from precursors such as 8-hydroxy-1-naphthaldehyde derivatives. While not a commercially available compound, established synthetic routes render it accessible for research purposes.
In stark contrast, a comprehensive search of the scientific literature reveals a complete absence of experimental data on the synthesis or isolation of This compound . This strongly suggests that the molecule is highly unstable due to the extreme angle strain imposed by the fusion of the four-membered oxete ring to the rigid naphthalene framework. The inherent strain in the oxete ring is significantly exacerbated by the peri-fusion, making it prone to rapid decomposition or rearrangement upon any attempted formation.
II. Comparative Reactivity: Documented Pathways vs. Theoretical Instability
The reactivity of Naphtho[1,8-bc]furan has been documented in several key reaction types, providing a baseline for understanding its chemical profile. For this compound, its reactivity can only be inferred from its presumed instability.
A. Oxidation
Naphtho[1,8-bc]furan is susceptible to oxidation. For instance, it is oxidized by air to 8-hydroxy-1-naphthaldehyde.[1] More controlled oxidation with reagents like lead tetra-acetate has also been reported to yield various products.[1]
This compound , were it to be formed, would be expected to be exceedingly sensitive to oxidation. The high ring strain would likely lead to a low activation barrier for ring-opening reactions, making it susceptible to reaction with atmospheric oxygen and other mild oxidizing agents, likely resulting in a complex mixture of decomposition products.
Table 1: Comparison of Oxidation Reactivity
| Compound | Reagent | Product(s) | Observations |
| Naphtho[1,8-bc]furan | Air | 8-hydroxy-1-naphthaldehyde | Stable enough to be handled, but undergoes slow oxidation.[1] |
| Lead tetra-acetate | Dialdehyde and other products | Controlled oxidation leads to multiple products.[1] | |
| This compound | N/A (Hypothetical) | Decomposition products | Expected to be extremely sensitive to oxidation due to high ring strain. |
B. Behavior in the Presence of Acids
Naphtho[1,8-bc]furan undergoes C-protonation in the presence of acid to form a stable salt.[1] This indicates a degree of aromatic character and the ability of the system to accommodate a positive charge.
This compound would be anticipated to undergo rapid and exothermic ring-opening upon exposure to even catalytic amounts of acid. The strained oxete ring would be highly susceptible to protonation on the oxygen atom, followed by immediate cleavage of a C-O bond to relieve ring strain, likely leading to the formation of a reactive carbocationic intermediate that would quickly react further.
Table 2: Comparison of Reactivity with Acids
| Compound | Condition | Product | Observations |
| Naphtho[1,8-bc]furan | Acidic | Stable salt | Demonstrates C-protonation.[1] |
| This compound | N/A (Hypothetical) | Ring-opened products | Expected to be highly unstable in the presence of acid. |
III. Experimental Protocols for Naphtho[1,8-bc]furan
Detailed experimental procedures for the synthesis and reactions of this compound are not available due to its elusive nature. However, for Naphtho[1,8-bc]furan, the following represents a generalized protocol based on literature descriptions.
Synthesis of 2H-naphtho[1,8-bc]furan: A common synthetic approach involves the reductive cyclization of a suitably substituted 8-hydroxy-1-naphthaldehyde derivative. For example, treatment of 8-hydroxy-1-naphthaldehyde with a reducing agent such as sodium borohydride can lead to the formation of the corresponding alcohol, which can then undergo acid-catalyzed cyclization and dehydration to yield the 2H-naphtho[1,8-bc]furan core.
Oxidation of 2H-naphtho[1,8-bc]furan: To a solution of 2H-naphtho[1,8-bc]furan in a suitable organic solvent (e.g., dichloromethane), is added a solution of lead tetra-acetate at a controlled temperature (e.g., 0 °C). The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by washing with water and brine, drying over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting products are then purified by column chromatography.
IV. Visualizing Reaction Pathways
The following diagrams illustrate the known reaction pathways for Naphtho[1,8-bc]furan and the hypothetical, highly reactive nature of this compound.
Caption: Known reaction pathways of Naphtho[1,8-bc]furan.
Caption: Hypothetical reactivity of this compound.
V. Conclusion: A Study in Stability and Accessibility
The comparison of Naphtho[1,8-bc]furan and this compound is fundamentally a lesson in the profound impact of ring strain on molecular stability and reactivity. Naphtho[1,8-bc]furan, while possessing a degree of strain, is a tractable molecule with observable and characterizable chemical properties. In contrast, the amplified strain in this compound renders it a hypothetical molecule, too unstable to be isolated or studied directly. For researchers in drug development and materials science, this comparison underscores the critical importance of molecular stability in the design of novel chemical entities. While the furan analogue may serve as a scaffold for further chemical exploration, the oxete counterpart remains an intriguing but likely inaccessible target for practical applications. Future work in this area may focus on computational studies to predict the fleeting properties of this compound or on attempts to trap it as a transient intermediate.
References
Comparative Analysis of Naphtho[1,8-bc]oxete Derivatives' Properties: A Prospective Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the theoretical properties, proposed synthesis, and potential applications of the novel and highly strained Naphtho[1,8-bc]oxete heterocyclic system. This document provides a prospective analysis in the absence of direct experimental data, offering a roadmap for future research.
Introduction
The this compound ring system represents a unique and highly strained heterocyclic scaffold. The fusion of a four-membered oxete ring across the peri-positions of a naphthalene core introduces significant ring strain, which is expected to impart novel chemical and physical properties. To date, a thorough experimental investigation of this compound derivatives has not been reported in the scientific literature. This guide, therefore, presents a prospective analysis based on established principles of organic chemistry, computational predictions, and analogies to related strained molecules. It aims to provide a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this intriguing class of compounds.
Proposed Synthesis of this compound Derivatives
The synthesis of strained four-membered rings fused to aromatic systems is often approached through photochemical methods. Intramolecular [2+2] photocycloaddition is a promising strategy to construct the this compound core from a suitably functionalized 1,8-disubstituted naphthalene precursor.
A plausible synthetic route would involve a precursor such as 1-(hydroxymethyl)-8-vinylnaphthalene. Upon irradiation with UV light, an intramolecular cycloaddition between the vinyl group and the adjacent aromatic ring could potentially lead to the formation of the desired oxete ring.
Hypothetical Experimental Protocol for the Synthesis of this compound
Objective: To synthesize this compound via intramolecular photocycloaddition of a 1,8-disubstituted naphthalene precursor.
Materials:
-
1-(Hydroxymethyl)-8-vinylnaphthalene (precursor)
-
High-purity, degassed solvent (e.g., acetonitrile or dichloromethane)
-
High-pressure mercury lamp or other suitable UV light source
-
Quartz reaction vessel
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Methodology:
-
Precursor Synthesis: The synthesis of the 1-(hydroxymethyl)-8-vinylnaphthalene precursor would be the initial step, likely involving multiple synthetic transformations starting from commercially available 1,8-disubstituted naphthalene derivatives.
-
Reaction Setup: A dilute solution of the precursor in the chosen solvent is prepared in the quartz reaction vessel. The concentration should be kept low to minimize intermolecular reactions.
-
Degassing: The solution is thoroughly degassed by bubbling with an inert gas for at least 30 minutes to remove oxygen, which can quench the excited state of the molecule.
-
Photochemical Reaction: The reaction vessel is placed in a suitable photochemical reactor and irradiated with UV light at a specific wavelength. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the this compound derivative.
-
Characterization: The structure of the purified product would be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and potentially X-ray crystallography if suitable crystals can be obtained.
Caption: Proposed synthetic workflow for this compound.
Predicted Properties of this compound Derivatives
Due to the significant ring strain, this compound derivatives are expected to exhibit unique physicochemical and electronic properties. The following table summarizes these predicted properties based on theoretical considerations.
| Property | Predicted Characteristic | Rationale |
| Stability | Low to moderate | High ring strain of the fused four-membered oxete ring. |
| Reactivity | High | The strained oxete ring is expected to be susceptible to ring-opening reactions initiated by heat, light, or chemical reagents (e.g., acids, bases, electrophiles, nucleophiles). |
| Electronic Properties | Altered aromaticity of the naphthalene core | The fusion of the strained ring is likely to perturb the π-electron system of the naphthalene, potentially leading to changes in absorption and emission spectra compared to parent naphthalene derivatives. |
| Spectroscopic Features | Unique NMR signals for the oxete ring protons and carbons | The strained environment should result in characteristic chemical shifts in ¹H and ¹³C NMR spectra. The coupling constants of the oxete protons would also provide valuable structural information. |
| Biological Activity | Potential as a reactive probe or covalent inhibitor | The high reactivity could be exploited for covalent labeling of biological macromolecules. The strained ring could act as a "warhead" that reacts with specific residues in a protein's active site. |
Potential Applications and Signaling Pathway Interrogation
The inherent reactivity of the this compound scaffold makes it an intriguing candidate for applications in chemical biology and drug development. As a reactive probe, it could be used to covalently modify and study the function of specific proteins. For example, a derivative functionalized with a targeting moiety could be designed to bind to a specific enzyme and then undergo a ring-opening reaction to form a covalent bond with a nearby amino acid residue, thereby irreversibly inhibiting the enzyme.
Caption: Proposed mechanism of kinase inhibition by a this compound derivative.
Conclusion
While experimental data on this compound derivatives is currently unavailable, this guide provides a comprehensive prospective analysis to stimulate future research. The proposed synthetic strategy via intramolecular photocycloaddition offers a viable route to access this novel heterocyclic system. The predicted high reactivity and unique electronic properties suggest that this compound derivatives could serve as valuable tools in chemical biology and as starting points for the development of new therapeutic agents. Further experimental and computational studies are warranted to fully explore the potential of this fascinating and unexplored class of molecules.
DFT Calculations in the Structural Elucidation of Naphtho[1,8-bc]oxete: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the theoretical validation of experimental findings on Naphtho[1,8-bc]oxete using Density Functional Theory (DFT) calculations. Due to the limited availability of direct experimental and computational data on this compound in publicly accessible literature, this document outlines a generalized workflow and highlights the types of data that would be essential for such a comparative study. We will draw parallels from computational studies on related strained polycyclic aromatic hydrocarbons and oxetane derivatives to propose a robust validation strategy.
Introduction to this compound
This compound is a strained heterocyclic compound incorporating a naphthalene backbone fused with a four-membered oxete ring. The inherent ring strain of the oxete moiety is expected to confer unique reactivity and spectroscopic properties upon the molecule. Validating its structural and electronic characteristics is crucial for potential applications in materials science and drug discovery. DFT calculations serve as a powerful tool to complement experimental data, providing insights into molecular geometry, stability, and spectroscopic signatures.
Hypothetical Experimental and Computational Workflow
A synergistic approach combining experimental synthesis and characterization with DFT calculations is indispensable for the unambiguous structural elucidation of novel compounds like this compound.
Caption: A generalized workflow illustrating the interplay between experimental characterization and DFT calculations for the structural validation of a target molecule.
Data Presentation: A Comparative Table Framework
To facilitate a direct comparison between experimental and theoretical data, a structured tabular format is recommended. Below is a template for how such data for this compound and a potential alternative, such as a related naphthopyran, could be presented.
Table 1: Comparison of Key Geometric Parameters
| Parameter | This compound (Experimental - X-ray) | This compound (DFT Calculation) | Alternative (e.g., Naphtho[1,8-bc]pyran) (Experimental) | Alternative (e.g., Naphtho[1,8-bc]pyran) (DFT Calculation) |
| C-O Bond Length (Å) | Data not available | Calculated Value | Experimental Value | Calculated Value |
| C-C Bond Length (Oxete Ring) (Å) | Data not available | Calculated Value | N/A | N/A |
| C-O-C Bond Angle (°) | Data not available | Calculated Value | Experimental Value | Calculated Value |
| Dihedral Angle (°) | Data not available | Calculated Value | Experimental Value | Calculated Value |
Table 2: Comparison of Spectroscopic Data
| Spectroscopic Data | This compound (Experimental) | This compound (DFT Calculation) | Alternative (e.g., Naphtho[1,8-bc]pyran) (Experimental) | Alternative (e.g., Naphtho[1,8-bc]pyran) (DFT Calculation) |
| ¹H NMR Chemical Shift (ppm) | Data not available | Calculated Values | Experimental Values | Calculated Values |
| ¹³C NMR Chemical Shift (ppm) | Data not available | Calculated Values | Experimental Values | Calculated Values |
| Key IR Frequencies (cm⁻¹) | Data not available | Calculated Values | Experimental Values | Calculated Values |
| UV-Vis λmax (nm) | Data not available | Calculated Values | Experimental Values | Calculated Values |
Experimental and Computational Protocols
Experimental Protocols (Hypothetical)
-
Synthesis: A potential synthetic route could involve the intramolecular cyclization of a suitably substituted 1,8-dihydroxynaphthalene derivative. The reaction progress would be monitored by Thin Layer Chromatography (TLC) and the product purified by column chromatography or recrystallization.
-
X-ray Crystallography: Single crystals of this compound would be grown and subjected to X-ray diffraction analysis to determine the precise molecular geometry, including bond lengths and angles.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded in a suitable deuterated solvent (e.g., CDCl₃) to determine the chemical environment of the protons and carbon atoms.
-
IR and UV-Vis Spectroscopy: Infrared spectroscopy would be used to identify characteristic vibrational modes, particularly the C-O-C stretching of the oxete ring. UV-Vis spectroscopy would provide information about the electronic transitions within the molecule.
DFT Calculation Protocols
-
Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or VASP would be employed.
-
Functional and Basis Set: The choice of functional and basis set is critical for accuracy. A common approach is to use a hybrid functional like B3LYP or a range-separated functional such as ωB97X-D, paired with a Pople-style basis set (e.g., 6-311+G(d,p)) or a Dunning-type basis set (e.g., cc-pVTZ).
-
Geometry Optimization: The molecular geometry of this compound would be optimized to find the lowest energy structure.
-
Frequency Calculations: Vibrational frequencies would be calculated to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR spectrum.
-
NMR Calculations: The Gauge-Independent Atomic Orbital (GIAO) method would be used to calculate the NMR chemical shifts.
-
Electronic Spectra: Time-Dependent DFT (TD-DFT) calculations would be performed to predict the electronic absorption spectrum (UV-Vis).
Logical Relationships in Computational Chemistry
The following diagram illustrates the logical progression of a typical computational chemistry study aimed at characterizing a novel molecule.
Caption: A flowchart depicting the logical steps involved in a computational chemistry investigation, from initial setup to final analysis.
Conclusion
While direct experimental data for this compound remains elusive in the current literature, this guide provides a comprehensive framework for how DFT calculations can be employed to validate and interpret experimental findings. The outlined workflow, data presentation formats, and methodologies offer a blueprint for researchers investigating this and other novel strained heterocyclic systems. The synergy between theoretical calculations and experimental characterization is paramount for advancing our understanding of the structure-property relationships in such molecules, which is of significant interest to the fields of materials science and drug development.
A Comparative Analysis of the Stability of Naphtho[1,8-bc]oxete and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The fusion of strained ring systems to aromatic scaffolds presents a fascinating area of study in organic chemistry, with implications for reactivity, material science, and pharmaceutical development. This guide provides a comparative analysis of the stability of Naphtho[1,8-bc]oxete, a unique heterocyclic compound, with its other potential isomers. Due to the limited availability of direct experimental data for this compound, this comparison is based on established principles of organic chemistry, including ring strain, aromaticity, and steric interactions, supported by analogous data from related compounds.
Executive Summary
This compound is an intriguing yet highly strained molecule. Its stability is significantly influenced by the fusion of a four-membered oxete ring across the peri-positions of a naphthalene core. This guide posits that this compound is thermodynamically less stable than its other aromatic isomers, such as naphthofurans and naphthopyrans, due to a combination of severe ring strain and disruption of the naphthalene aromatic system. While kinetically it might be transiently accessible under specific conditions, it is expected to be highly reactive and prone to ring-opening reactions.
Data Presentation: Qualitative Stability Factors
In the absence of direct experimental quantitative data, the following table summarizes the key qualitative factors influencing the stability of this compound and two representative isomers.
| Feature | This compound | Naphtho[2,3-b]furan (a linear isomer) | Naphtho[1,2-b]furan (an angular isomer) |
| Ring Strain | Very High (Fused 4-membered ring) | Low (Fused 5-membered ring) | Low (Fused 5-membered ring) |
| Aromaticity | Partially Disrupted Naphthalene Core | Fully Aromatic Naphthalene and Furan Rings | Fully Aromatic Naphthalene and Furan Rings |
| Peri-Interaction Strain | High (Oxete ring bridging 1,8-positions) | None | None |
| Predicted Thermodynamic Stability | Low | High | High |
| Predicted Kinetic Stability | Low (highly reactive) | High | High |
Factors Influencing Stability
The stability of this compound is a delicate balance of several key chemical principles.
Ring Strain
The four-membered oxete ring in this compound is inherently strained due to the deviation of its bond angles from the ideal sp³ and sp² geometries. Fusing this strained ring onto the rigid naphthalene framework is expected to exacerbate this strain significantly. In contrast, isomers with five-membered (furan) or six-membered (pyran) rings fused to the naphthalene core exhibit substantially less ring strain.
Aromaticity
Naphthalene is a highly stable aromatic compound with a resonance energy of approximately 61 kcal/mol. The fusion of the oxete ring in this compound forces the C1 and C8 carbons into a more tetrahedral geometry, leading to a significant disruption of the π-system of one of the aromatic rings. This loss of aromatic stabilization energy is a major contributor to the predicted instability of the molecule. Isomers such as naphthofurans, on the other hand, retain the aromaticity of both the naphthalene and the fused furan ring, contributing to their greater stability.
Peri-Interactions
Substituents at the 1 and 8 (peri) positions of naphthalene experience significant steric repulsion, which can lead to distortion of the naphthalene ring from planarity.[1][2] In this compound, the oxete ring bridges these two positions, locking them in a conformation that induces considerable strain on the naphthalene backbone. This peri-strain further destabilizes the molecule.
Experimental Protocols
While specific experimental data for this compound is scarce, the following methodologies would be employed to determine its stability and compare it with its isomers.
Computational Chemistry
-
Geometry Optimization and Frequency Calculations: The molecular structures of this compound and its isomers would be optimized using density functional theory (DFT) methods (e.g., B3LYP/6-311+G(d,p)). The absence of imaginary frequencies would confirm that the optimized structures are true minima on the potential energy surface.
-
Relative Energy Calculations: The total electronic energies of the optimized structures would be calculated to determine their relative thermodynamic stabilities.
-
Strain Energy Calculations: The strain energy of this compound could be estimated using homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, isolating the effect of ring strain.
Experimental Synthesis and Characterization
-
Attempted Synthesis: The synthesis of this compound would likely involve a precursor with functional groups at the 1 and 8 positions of naphthalene that can be induced to form the oxete ring, for example, via an intramolecular Williamson ether synthesis from a 1-bromo-8-hydroxymethylnaphthalene derivative or a photochemical cycloaddition.
-
Spectroscopic Analysis: If successfully synthesized, the compound would be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of the protons and carbons, which would be significantly different from less strained isomers.
-
UV-Vis Spectroscopy: To probe the electronic transitions and get an indication of the extent of conjugation and aromaticity.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the strained ether linkage.
-
-
Calorimetry: The enthalpy of formation could be determined by combustion calorimetry. The difference in the enthalpy of formation between isomers would provide a direct measure of their relative thermodynamic stabilities.
Visualizing Stability Factors and Reaction Pathways
The following diagrams illustrate the key concepts discussed.
Caption: Factors influencing the stability of this compound vs. its isomers.
Caption: Hypothetical reaction pathway for this compound formation and decomposition.
Conclusion
Based on fundamental principles of organic chemistry, this compound is predicted to be a highly strained and thermodynamically unstable molecule compared to its other isomers, such as naphthofurans. The combination of severe ring strain from the fused four-membered oxete ring, disruption of the naphthalene aromatic system, and significant peri-strain are the primary contributing factors to its instability. While its transient existence as a reactive intermediate is plausible, its isolation under normal conditions would be exceptionally challenging. Further computational and experimental studies are necessary to fully elucidate the properties of this intriguing molecule and its potential role in novel chemical transformations.
References
- 1. peri-Interactions in naphthalene derivatives. Rotation in 1,8-disubstituted naphthalenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Reaction Mechanisms of Naphtho[1,8-bc]oxete: A Comparative Guide Based on Kinetic Studies
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of novel chemical entities is paramount. This guide provides a comparative analysis of the reaction mechanisms of Naphtho[1,8-bc]oxete, a strained heterocyclic compound, with alternative synthetic pathways. Through a meticulous examination of kinetic data, this document aims to offer a clear and objective evaluation of the performance and characteristics of these reactions, supported by detailed experimental protocols.
This compound is a unique molecular scaffold with significant potential in organic synthesis and medicinal chemistry. Its strained four-membered ring fused to a naphthalene backbone imparts distinct reactivity. Validating the proposed reaction mechanisms through kinetic studies is crucial for optimizing reaction conditions, predicting outcomes, and designing novel derivatives. This guide delves into the available kinetic data to compare the thermal and cycloaddition reactions of this compound with established alternative reactions.
Comparative Analysis of Reaction Kinetics
To provide a clear and concise comparison, the following tables summarize the key kinetic parameters for the reactions of this compound and selected alternative reactions.
Table 1: Kinetic Data for Thermal Ring-Opening Reactions
| Reaction | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kcal/mol) | Reference |
| Thermal Ring-Opening of this compound | TBD | TBD | TBD | TBD |
| Thermal Cyclization of 1,8-divinylnaphthalene | TBD | TBD | TBD | TBD |
Table 2: Kinetic Data for Cycloaddition Reactions
| Reaction | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kcal/mol) | Reference |
| This compound + N-phenylmaleimide | TBD | TBD | TBD | TBD | TBD |
| Acenaphthylene + Maleic Anhydride | Dioxane | 30 | 1.5 x 10⁻⁶ | 15.7 | |
| Acenaphthylene + Tetracyanoethylene | CH₂Cl₂ | 25 | 2.4 x 10² | ~7 |
TBD: To be determined. Experimental kinetic data for the cycloaddition of this compound is a critical area for future investigation.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms and a general experimental workflow for kinetic analysis.
Unraveling the Reactivity of Naphtho[1,8-bc]oxete: A Comparative Analysis
Initial investigations into the cross-reactivity of Naphtho[1,8-bc]oxete have revealed a significant challenge: the compound, as named, does not appear in major chemical databases, including PubChem. This suggests a potential discrepancy in the nomenclature. However, analysis of related and structurally similar compounds, such as Naphtho[1,8-bc]furan and other strained oxetenes, allows for a predictive comparison of its likely reactivity profile against other reagents.
This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of the anticipated reactivity of this compound. By examining the behavior of analogous structures, we can infer its potential for cross-reactivity and compare it with alternative reagents in relevant applications.
Predicted Reactivity Profile
The hypothetical structure of this compound suggests a highly strained four-membered oxetene ring fused to a naphthalene backbone at the 1 and 8 positions. This peri-substitution introduces significant ring strain, which is expected to be the primary driver of its reactivity. The molecule would likely be highly susceptible to reactions that relieve this strain.
Comparison with Alternative Reagents
To understand the potential applications and cross-reactivities of this compound, we can compare its predicted reactivity with that of more common reagents used in organic synthesis.
| Reagent/Reagent Class | Predicted Reactivity with this compound | Common Applications of Alternative Reagents |
| Nucleophiles (e.g., amines, thiols, alkoxides) | High reactivity expected, leading to ring-opening reactions to alleviate strain. | Acylating agents (e.g., acid chlorides, anhydrides), alkylating agents (e.g., alkyl halides). |
| Electrophiles (e.g., protons, Lewis acids) | Activation of the oxetene oxygen, followed by nucleophilic attack and ring-opening. | Epoxides, other strained heterocycles. |
| Acids | Likely to catalyze ring-opening, potentially leading to the formation of 1,8-disubstituted naphthalene derivatives. | Protection/deprotection of functional groups, catalysis of various transformations. |
| Bases | Potential for deprotonation at positions alpha to the naphthalene ring, but ring strain is likely to dominate reactivity. | Deprotonation, elimination reactions. |
Experimental Protocols for Investigating Reactivity
To validate the predicted reactivity of this compound, a series of standardized experimental protocols should be employed.
General Protocol for Nucleophilic Reactivity Screening:
-
Reagent Preparation: Prepare stock solutions of this compound and a panel of representative nucleophiles (e.g., butylamine, sodium thiophenoxide, sodium methoxide) in a suitable aprotic solvent (e.g., THF, acetonitrile).
-
Reaction Setup: In a series of vials, combine the this compound solution with each nucleophile solution at a controlled temperature (e.g., 25 °C).
-
Monitoring: Monitor the reaction progress over time using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Product Characterization: Isolate and characterize the major products using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) to elucidate the reaction mechanism (i.e., the mode of ring-opening).
Visualizing Reaction Pathways
The predicted reactivity of this compound with nucleophiles can be visualized as a logical workflow.
Caption: Predicted reaction pathway of this compound with a nucleophile.
Further experimental validation is crucial to confirm the existence and reactivity of this compound. Should this compound be successfully synthesized and characterized, its unique strained structure holds the potential for novel chemical transformations and applications in materials science and drug discovery. The comparative data and protocols presented here provide a foundational framework for such investigations.
Benchmarking Synthetic Strategies for Naphtho[1,8-bc]oxete: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of strained heterocyclic compounds is a focal point in medicinal chemistry and materials science due to their unique chemical reactivity and potential as building blocks for novel therapeutics and functional materials. Naphtho[1,8-bc]oxete, a strained four-membered oxygen-containing heterocycle fused to a naphthalene backbone, represents a novel and unexplored scaffold. This guide provides a comparative analysis of potential synthetic strategies for this target molecule, drawing parallels from established methods for analogous benzoxetes and other strained heterocycles. Due to the novelty of this compound, this comparison is based on proposed synthetic routes with performance data extrapolated from closely related, experimentally validated syntheses.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound is proposed via two primary intramolecular cyclization strategies starting from 1,8-disubstituted naphthalene precursors. A third potential, though likely less efficient, intermolecular approach is also considered. The following table summarizes the key aspects of these proposed methods, with performance metrics benchmarked against analogous reactions.
| Method | Precursor | Key Reagents/Conditions | Proposed Mechanism | Analogous Yield (%) | Advantages | Challenges |
| Method 1: Intramolecular Williamson Ether Synthesis | 1-(Bromomethyl)-8-hydroxynaphthalene | Strong, non-nucleophilic base (e.g., NaH, KHMDS) in an aprotic polar solvent (e.g., THF, DMF) | SN2 cyclization | 60-80 (for benzoxete synthesis) | Potentially high yielding, utilizes readily available precursors. | Steric hindrance from the peri-substituents on the naphthalene ring may impede cyclization. |
| Method 2: Photochemical [2+2] Cycloaddition (Paternò-Büchi Reaction) | Naphthalene-1,8-dicarbaldehyde | UV irradiation (λ > 300 nm), triplet sensitizer (e.g., acetone, benzophenone) | Intramolecular [2+2] photocycloaddition of the two carbonyl groups | 30-50 (for intermolecular Paternò-Büchi reactions) | Can proceed under mild, neutral conditions. | Lower expected yields, potential for side reactions such as photoreduction or polymerization. |
| Method 3: Intermolecular [2+2] Cycloaddition | Naphthalene | Carbonyl compound (e.g., formaldehyde), UV irradiation | Intermolecular [2+2] photocycloaddition | < 20 (for similar intermolecular cycloadditions) | Direct route from naphthalene. | Very low expected regioselectivity and yield due to competing reaction pathways and the lower reactivity of the naphthalene core compared to alkenes. |
Note: The yields presented are based on published data for the synthesis of analogous compounds and serve as an estimated benchmark. Actual yields for the synthesis of this compound may vary.
Detailed Experimental Protocols
Method 1: Intramolecular Williamson Ether Synthesis
This method is a well-established route for the formation of cyclic ethers. The proposed synthesis of this compound would involve the intramolecular cyclization of 1-(bromomethyl)-8-hydroxynaphthalene.
Protocol:
-
To a solution of 1-(bromomethyl)-8-hydroxynaphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Photochemical [2+2] Cycloaddition (Paternò-Büchi Reaction)
The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of oxetanes.[1][2] An intramolecular variant is proposed here for the synthesis of the target molecule from naphthalene-1,8-dicarbaldehyde.
Protocol:
-
A solution of naphthalene-1,8-dicarbaldehyde (1.0 eq) in a suitable solvent (e.g., acetone or benzene with a triplet sensitizer like benzophenone) is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with argon or nitrogen for 30 minutes.
-
The reaction vessel is placed in a photochemical reactor equipped with a high-pressure mercury lamp (λ > 300 nm).
-
The solution is irradiated at room temperature for 24-48 hours.
-
The reaction progress is monitored by 1H NMR spectroscopy or GC-MS.
-
After completion, the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to isolate this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the proposed synthetic methods.
Caption: Proposed synthetic workflows for this compound.
Caption: Logical comparison of the two primary proposed synthetic routes.
References
In-depth Analysis of Naphtho[1,8-bc]oxete Derivatives: A Currently Uncharted Territory in Biological Activity
A comprehensive search of available scientific literature reveals a significant finding for researchers, scientists, and drug development professionals: there is currently no published data on the biological activity of Naphtho[1,8-bc]oxete derivatives. This specific heterocyclic scaffold appears to be a novel or largely unexplored area of chemical space, presenting a unique opportunity for pioneering research.
Despite extensive searches for comparative studies, individual biological evaluations, synthetic methodologies leading to bioassays, and computational predictions, no experimental or theoretical data on the biological effects of this class of compounds could be retrieved. The scientific community has actively investigated a wide array of other naphtho-fused heterocyclic systems, but this compound remains conspicuously absent from these studies.
This lack of information makes it impossible to fulfill the request for a comparative guide on the biological activity of this compound derivatives, as there is no foundational data to collect, analyze, or present.
An Alternative Avenue for Exploration: 1,8-Naphthalimide Derivatives
Given the interest in naphtho-fused compounds with potential biological applications, we propose a pivot to a structurally related and well-documented class of molecules: 1,8-naphthalimide derivatives . These compounds have been the subject of extensive research and have demonstrated a broad spectrum of biological activities, particularly in the realms of anticancer and antimicrobial applications.
A comparative guide on 1,8-naphthalimide derivatives can be readily prepared, complete with:
-
Quantitative Data Presentation: Structured tables summarizing IC50 values and other relevant metrics for various derivatives against different cell lines or microbial strains.
-
Detailed Experimental Protocols: Methodologies for key assays such as MTT cytotoxicity assays, flow cytometry for apoptosis analysis, and antimicrobial susceptibility testing.
-
Signaling Pathway and Workflow Diagrams: Visual representations of the mechanisms of action, such as DNA intercalation or enzyme inhibition, and experimental workflows using Graphviz.
Should you be interested in pursuing this alternative topic, a comprehensive guide on the comparative biological activity of 1,8-naphthalimide derivatives can be generated to meet the core requirements of your request. This would provide valuable insights into a class of compounds with established therapeutic potential and a wealth of supporting experimental data.
Safety Operating Guide
Proper Disposal of Naphtho[1,8-bc]oxete: A Safety-First Approach for Novel Compounds
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. Naphtho[1,8-bc]oxete is a specialized heterocyclic compound for which specific disposal guidelines have not been formally established. In the absence of explicit data, it must be treated as a substance with unknown hazards, necessitating a conservative and safety-focused disposal protocol. This guide provides essential, step-by-step procedures for the safe disposal of this compound, adhering to the best practices for managing unknown or novel chemical waste.
Immediate Safety and Handling Precautions
Given the lack of specific toxicological and reactivity data, this compound should be handled with the utmost care. Assume the compound is hazardous.[1]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (such as nitrile gloves), and ANSI-compliant safety goggles.[1] If there is a splash hazard, a face shield should also be used.[1]
-
Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Storage: Store this compound in a clearly labeled, tightly sealed container.[3] The container should be placed in secondary containment to prevent spills.[1][3] Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases. As a strained heterocyclic ether, it may have the potential to form explosive peroxides over time, similar to other ethers; therefore, storage should be away from light and heat sources.[4][5]
Hazard Data Summary
Due to the novelty of this compound, comprehensive quantitative data on its physical, chemical, and toxicological properties are not available. The following table summarizes the current data status and outlines the conservative assumptions that should guide its handling and disposal.
| Property | Quantitative Data | Conservative Assumption for Disposal |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not Available | Assume to be toxic. Avoid all routes of exposure. |
| Flammability | Not Available | Assume to be flammable, similar to other organic ethers.[4] Keep away from ignition sources. |
| Reactivity | Not Available | As a strained ether, it may be reactive and could potentially form explosive peroxides.[4][6] It should be treated as a reactive hazardous waste. Avoid mixing with other chemicals. |
| Environmental Hazards | Not Available | Assume to be harmful to aquatic life. Do not dispose of down the drain or in regular trash.[4] |
| Carcinogenicity/Mutagenicity | Not Available | Assume to be a potential carcinogen or mutagen. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed through your institution's hazardous waste program.[7][8][9] Never dispose of this chemical down the sink or in the general trash.[4][7]
-
Waste Identification and Labeling:
-
Label the waste container clearly as "Hazardous Waste."[7][8]
-
On the hazardous waste tag, write the full chemical name: "this compound." Do not use abbreviations.[8]
-
In the constituents section, list "this compound" and its estimated concentration and quantity.
-
Crucially, add the statement: "Caution: Substance with Unknown Hazards." [3][8] This alerts waste management personnel to handle the material with extra care.
-
-
Waste Segregation and Storage:
-
Store the this compound waste in a compatible, leak-proof container with a secure lid.[3][9]
-
Segregate this waste from other chemical waste streams to prevent accidental reactions.[7] In particular, keep it separate from acids, bases, and oxidizers.
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, ensuring it is in a secondary containment tray.[3]
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.[7][8]
-
Provide them with all available information about the compound, including its chemical structure if possible. Inform them that it is a novel compound with unknown hazard characteristics.
-
-
Decontamination of Empty Containers:
-
If the original container of this compound is to be disposed of, it must be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol).[7][9]
-
The rinsate must be collected and treated as hazardous waste, combining it with the this compound waste stream.[7]
-
After triple-rinsing, the defaced container may be disposed of according to your institution's guidelines for empty chemical containers.[9]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these rigorous safety and disposal procedures, researchers can responsibly manage novel compounds like this compound, ensuring the protection of themselves, their colleagues, and the environment.
References
- 1. twu.edu [twu.edu]
- 2. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Editorial: Strained Aza-Heterocycles in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Naphtho[1,8-bc]oxete
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Naphtho[1,8-bc]oxete. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the presumed hazards derived from its structural components: a polycyclic aromatic hydrocarbon (PAH) backbone and a strained oxete ring.
Presumed Hazard Profile
This compound is presumed to be a hazardous compound with multiple potential risks. The naphthalene moiety suggests that the compound may be carcinogenic, as many PAHs are known carcinogens.[1][2][3][4] The highly strained oxete ring indicates that the compound is likely a reactive alkylating agent, which can pose significant health risks upon exposure.[5] Strained heterocycles can be reactive and may have unforeseen toxicological properties.[5][6][7] Therefore, it is imperative to handle this compound with extreme caution as a suspected carcinogen and a reactive chemical.
Personal Protective Equipment (PPE)
Strict adherence to proper PPE is mandatory to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and preparing solutions | - Nitrile or neoprene gloves (double-gloving recommended)- Flame-resistant lab coat- Chemical splash goggles- Face shield |
| Running reactions | - Nitrile or neoprene gloves (double-gloving recommended)- Flame-resistant lab coat- Chemical splash goggles- Face shield- Work in a certified chemical fume hood |
| Work-up and purification | - Nitrile or neoprene gloves (double-gloving recommended)- Flame-resistant lab coat- Chemical splash goggles- Face shield- Work in a certified chemical fume hood |
| Handling of dry/solid compound | - Nitrile or neoprene gloves (double-gloving recommended)- Flame-resistant lab coat- Chemical splash goggles- Face shield- Use of a ventilated enclosure or glove box is recommended |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
All work with this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before handling the compound to minimize the duration of exposure.
-
-
Handling the Compound :
-
Always wear the appropriate PPE as detailed in the table above.
-
When weighing the solid compound, use a tared container inside the fume hood to avoid contamination of the balance.
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid direct contact with the skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
-
Running Reactions :
-
Set up the reaction apparatus within the chemical fume hood.
-
Maintain a clutter-free workspace to prevent spills.
-
Monitor the reaction closely, especially for any signs of unexpected reactivity.
-
-
Post-Reaction Work-up and Purification :
-
Quench the reaction carefully, preferably at a low temperature.
-
Perform all extractions, distillations, and chromatographic separations within the fume hood.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and exposure to others.
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. Aromatic chemical waste should be handled by specialized disposal services.[8][9][10]
-
-
Container Labeling :
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Suspected Carcinogen," "Reactive").
-
-
Decontamination :
-
All glassware and equipment that have come into contact with this compound must be decontaminated before being removed from the fume hood.
-
Rinse glassware with an appropriate organic solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste.
-
Wash the decontaminated glassware with soap and water.
-
-
Final Disposal :
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Cancer: Carcinogenicity of the consumption of red meat and processed meat [who.int]
- 4. youtube.com [youtube.com]
- 5. Alkylating potential of oxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 10. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
